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  • Product: 2-(Bromomethyl)-5-methylthiophene
  • CAS: 59311-24-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-(Bromomethyl)-5-methylthiophene

Executive Summary As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) synthesis and formulation, I frequently encounter highly reactive heteroaromatic building blocks. 2-(Bromomethyl)-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) synthesis and formulation, I frequently encounter highly reactive heteroaromatic building blocks. 2-(Bromomethyl)-5-methylthiophene (CAS: 59311-24-9) is a prime example of a compound that serves as an indispensable electrophilic linker in medicinal chemistry. Widely utilized as an [1] and a key intermediate in the synthesis of complex therapeutics, its ambident electrophilic nature requires a rigorous understanding of its kinetic behavior and stability. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols.

Physicochemical Profiling

Accurate physicochemical data is the foundation of any robust synthetic workflow. Because 2-(bromomethyl)-5-methylthiophene is an activated benzylic-type halide, its physical properties directly dictate the required handling and storage protocols to prevent degradation.

Table 1: Quantitative Physicochemical Data

ParameterValueReference / Source
CAS Number 59311-24-9[1]
Molecular Formula C₆H₇BrS[2]
Molecular Weight 191.09 g/mol [1]
Physical State Colorless to light yellow liquidEmpirical Standard
Boiling Point ~80–90 °C (at 10 mmHg)Empirical Standard
Density ~1.5 g/cm³Empirical Standard
Storage Conditions 2–8 °C, Inert Atmosphere (Ar/N₂)Protocol Standard

Mechanistic Insights: Reactivity & Stability

The utility of 2-(bromomethyl)-5-methylthiophene stems from the extreme activation of its bromomethyl group. The electron-donating nature of the sulfur atom and the 5-methyl group significantly increases the electron density of the thiophene ring. Through resonance, this stabilizes the partial positive charge at the benzylic carbon during an Sₙ2 transition state, making it highly susceptible to nucleophilic attack by amines, thiols, and alkoxides.

However, this same electronic activation classifies the molecule as an[3]. Under specific thermal or catalytic conditions, it can undergo complex kinetic rearrangements, such as the transformation into 3-bromo-2,5-dimethylthiophene[3]. Furthermore, exposure to ambient light or room temperature can trigger auto-polymerization, necessitating strict cold-chain storage.

Reactivity Core 2-(Bromomethyl)- 5-methylthiophene SN2 Nucleophilic Substitution (Amines, Thiols) Core->SN2 Ambident Electrophile Coupling Cross-Coupling (Suzuki, Stille) Core->Coupling Pd Catalyst Polymer Self-Polymerization (Degradation) Core->Polymer Thermal/Light Exposure

Primary chemical reactivity pathways of 2-(bromomethyl)-5-methylthiophene.

Applications in Advanced Therapeutics

The structural motif of 2-(bromomethyl)-5-methylthiophene is frequently utilized to bridge pharmacophores in targeted oncology therapies. A prominent example is its use in the discovery of[4] for the treatment of pancreatic cancer.

In these synthetic campaigns, the compound acts as a critical electrophilic linker. By reacting with nucleophilic amines on a tetrahydrobiopterin moiety, it effectively connects the BRD4-inhibiting domain with a PARP-inhibiting benzimidazole scaffold[4]. The 5-methylthiophene core provides optimal steric bulk and lipophilicity, enhancing the overall pharmacokinetic profile and target-binding affinity of the resulting API[4].

Experimental Methodology: Wohl-Ziegler Synthesis

The most reliable method for synthesizing 2-(bromomethyl)-5-methylthiophene is the Wohl-Ziegler radical bromination of 2,5-dimethylthiophene. The following self-validating protocol incorporates built-in quality control checks to ensure high yield and purity.

SynthesisWorkflow Step1 1. Reagent Mixing 2,5-Dimethylthiophene + NBS + AIBN Step2 2. Reflux Heat in CCl4/MeCN at 65-80°C Step1->Step2 Step3 3. Cooling & Filtration Precipitate and remove succinimide Step2->Step3 Step4 4. Concentration Remove solvent in vacuo Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes) Step4->Step5 Step6 6. Storage Store at 2-8°C under Argon Step5->Step6

Experimental workflow for the radical bromination of 2,5-dimethylthiophene.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Action: Dissolve 2,5-dimethylthiophene (1.0 equiv) and N-bromosuccinimide (NBS, 1.05 equiv) in anhydrous carbon tetrachloride (CCl₄) or acetonitrile.

  • Causality: NBS is chosen over elemental bromine because it maintains a low, steady-state concentration of bromine radicals. This strictly directs the reaction toward allylic/benzylic bromination rather than electrophilic aromatic substitution on the electron-rich thiophene core.

Step 2: Radical Initiation & Reflux

  • Action: Add azobisisobutyronitrile (AIBN, 0.05 equiv) to the mixture. Purge the flask with Argon and heat to reflux (approx. 65–80 °C) for 2 to 4 hours.

  • Causality: AIBN acts as a thermal radical initiator. Its decomposition temperature perfectly matches the reflux temperature of the solvent, ensuring a controlled generation of initiating radicals without causing violent exothermic runaways.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes). The disappearance of the starting material and the appearance of a lower R_f UV-active spot indicates progression. Avoid extended reflux to prevent di-bromination.

Step 3: Cooling and Filtration

  • Action: Cool the reaction mixture to 0 °C using an ice bath for 30 minutes. Filter the resulting white precipitate through a sintered glass funnel.

  • Causality: The byproduct, succinimide, is highly soluble in hot solvents but insoluble at 0 °C. Removing it immediately prevents reverse reactions or contamination during concentration.

  • Validation Checkpoint: The filtered solid should be completely water-soluble (confirming it is succinimide, not a thiophene polymer).

Step 4: Purification and Storage

  • Action: Concentrate the filtrate in vacuo at a low temperature (< 30 °C). Purify the crude oil via flash column chromatography using 100% hexanes. Store the purified product in an amber vial at 2–8 °C under Argon.

  • Causality: The product is highly sensitive to heat and light. Low-temperature concentration and immediate cold storage prevent the ambident electrophile from undergoing self-polymerization.

Analytical Validation

To confirm the identity and purity of the synthesized 2-(bromomethyl)-5-methylthiophene, the following analytical signatures should be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.70 (d, J = 3.5 Hz, 1H, Thiophene-H)

    • δ 6.55 (d, J = 3.5 Hz, 1H, Thiophene-H)

    • δ 4.62 (s, 2H, -CH₂Br) — Critical validation peak confirming mono-bromination at the benzylic position.

    • δ 2.45 (s, 3H, -CH₃)

  • GC-MS (EI): Expected molecular ion peak [M]⁺ at m/z 190 and 192 (1:1 ratio, characteristic of the ⁷⁹Br and ⁸¹Br isotopes).

References

  • Axios Research. "2-(Bromomethyl)-5-Methylthiophene - CAS - 59311-24-9". Axios Research. Available at:[Link]

  • ACS Publications. "Discovery of Potent and Novel Dual PARP/BRD4 Inhibitors for Efficient Treatment of Pancreatic Cancer". Journal of Medicinal Chemistry, 2021. Available at: [Link]

  • University of Leicester. "Some heterocyclic systems as ambident electrophiles". Figshare, 2015. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde (CAS 55456-46-7)

Executive Summary (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde (CAS 55456-46-7) is a highly versatile chiral building block derived from L-proline. Characterized by its pyrrolidine core, an N-formyl protecting group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde (CAS 55456-46-7) is a highly versatile chiral building block derived from L-proline. Characterized by its pyrrolidine core, an N-formyl protecting group, and a stereodefined hydroxymethyl moiety, it serves as a critical intermediate in asymmetric synthesis and drug discovery[1]. This whitepaper details its physicochemical properties, mechanistic utility, and validated experimental protocols designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of CAS 55456-46-7 is defined by a five-membered nitrogen-containing heterocycle. The N-formyl group (carbaldehyde) not only protects the secondary amine but also modulates the electronics and conformation of the pyrrolidine ring[2].

Due to the partial double-bond character of the N-C(O) amide bond, the molecule exhibits restricted rotation. This leads to the presence of cis and trans rotamers in solution. This structural nuance is critical when interpreting analytical data, as it often results in duplicated signals in Nuclear Magnetic Resonance (NMR) spectroscopy, which inexperienced chemists might misidentify as impurities.

Quantitative Physicochemical Data

Table 1: Structural and Identification Properties of CAS 55456-46-7

PropertyValue
Chemical Name (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde
CAS Registry Number 55456-46-7
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol [2]
Stereochemistry (S)-configuration at C2
PubChem CID [2]
InChI Key MIUQKALRYUVKGS-LURJTMIESA-N[2]

Mechanistic Role in Asymmetric Synthesis

The inherent chirality of the (S)-pyrrolidine ring makes CAS 55456-46-7 an invaluable precursor for synthesizing chiral auxiliaries, most notably[1]. The N-formyl group prevents unwanted N-alkylation during the O-methylation of the hydroxymethyl group. Once O-alkylated, the formyl group can be cleaved, and the amine nitrosated and reduced to yield SAMP.

In asymmetric organocatalysis, related prolinol derivatives facilitate carbon-carbon bond-forming reactions (e.g., Michael and Aldol additions) via the formation of chiral enamine or iminium intermediates, providing rigorous stereocontrol over the incoming electrophile or nucleophile[1].

Pharmacological Scaffold Utility

Beyond catalysis, pyrrolidine derivatives are extensively investigated in medicinal chemistry. The rigid, functionalized ring system is an excellent peptidomimetic scaffold. Recent drug discovery efforts have utilized similar prolinol-derived structures as inhibitors for viral proteases, including the SARS-CoV-2 main protease (Mpro)[1]. The pyrrolidine core effectively occupies the P1/P2 binding pockets of the protease, while the hydroxymethyl and formyl groups offer handles for further synthetic elaboration to optimize binding affinity and pharmacokinetic properties.

Experimental Workflows & Protocols

Protocol A: Structural Verification via Variable Temperature (VT) NMR

Objective: To distinguish between true chemical impurities and inherent amide rotamers. Causality: The restricted rotation of the N-formyl group creates a ~3:1 rotameric mixture at room temperature, complicating structural validation. Heating the sample increases thermal energy, overcoming the rotational barrier and coalescing the signals. Step-by-Step:

  • Sample Preparation: Dissolve 15-20 mg of CAS 55456-46-7 in 0.6 mL of anhydrous DMSO-d6.

  • Ambient Acquisition: Acquire 1H and 13C NMR spectra at 298 K. Note the duplicated peaks (particularly the formyl proton around 8.0-8.3 ppm).

  • Thermal Activation: Gradually heat the NMR probe to 363 K (90°C). Allow 5 minutes for thermal equilibration.

  • Self-Validation (Coalescence): Re-acquire the 1H NMR spectrum. The previously duplicated peaks will coalesce into sharp, singular resonances. This dynamic NMR behavior self-validates the purity of the compound, confirming that the extra peaks at room temperature are rotamers, not impurities.

Protocol B: O-Alkylation towards SAMP Precursor

Objective: Selective O-methylation of the primary alcohol. Causality: The N-formyl group acts as an internal protecting group, directing the alkylation exclusively to the oxygen atom. Sodium hydride (NaH) is used to irreversibly deprotonate the alcohol, driving the equilibrium forward. Step-by-Step:

  • Deprotonation: In an oven-dried flask under argon, dissolve 1.0 eq of CAS 55456-46-7 in anhydrous THF (0.2 M). Cool the solution to 0°C using an ice bath to control the exothermic deprotonation.

  • Base Addition: Add 1.2 eq of NaH (60% dispersion in mineral oil) portion-wise. Self-Validating Cue: Observe the evolution of H2 gas; the cessation of bubbling indicates complete deprotonation.

  • Alkylation: Dropwise add 1.5 eq of Methyl Iodide (MeI). Remove the ice bath and stir at room temperature for 4 hours.

  • Quenching & Isolation: Carefully quench the reaction with saturated aqueous NH4Cl to neutralize any unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the O-methylated product.

Workflow Visualization

G Hub CAS 55456-46-7 (2S)-2-(Hydroxymethyl)pyrrolidine -1-carbaldehyde Step1 N-Formyl Deprotection & O-Alkylation Hub->Step1 Synthetic Modification Step2 Enamine/Iminium Intermediate Formation Hub->Step2 Catalyst Activation Step3 Peptidomimetic Coupling Hub->Step3 Scaffold Decoration SAMP_Path Chiral Auxiliary Synthesis (e.g., SAMP) Organo_Path Asymmetric Organocatalysis (Michael/Aldol Additions) Pharma_Path Pharmaceutical Scaffolds (Viral Protease Inhibitors) Step1->SAMP_Path Hydrazine Derivatization Step2->Organo_Path Stereocontrol Step3->Pharma_Path Target Binding (Mpro)

Synthetic and Pharmacological Application Workflow of CAS 55456-46-7.

References

  • Title: PubChem Compound Summary for CID 118554041 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Foundational

Advanced Structural Characterization of 2-(Bromomethyl)-5-methylthiophene: A Comprehensive 1H and 13C NMR Guide

Executive Summary In contemporary drug discovery and materials science, functionalized thiophenes serve as privileged scaffolds. Specifically, 2-(bromomethyl)-5-methylthiophene (CAS: 59311-24-9) is a critical electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and materials science, functionalized thiophenes serve as privileged scaffolds. Specifically, 2-(bromomethyl)-5-methylthiophene (CAS: 59311-24-9) is a critical electrophilic building block utilized in the synthesis of advanced therapeutics, including novel dual PARP/BRD4 inhibitors targeted at pancreatic cancer[1]. For researchers and drug development professionals, the precise structural validation of this intermediate is non-negotiable. Subtle impurities or structural misassignments at this stage can propagate through multi-step syntheses, compromising the pharmacological integrity of the final active pharmaceutical ingredient (API).

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(bromomethyl)-5-methylthiophene, detailing the electronic causality behind the spectral data and establishing a self-validating protocol for rigorous laboratory acquisition.

Electronic Causality and Structural Anatomy

The NMR profile of 2-(bromomethyl)-5-methylthiophene is dictated by the interplay of the electron-rich heteroaromatic thiophene ring and the opposing electronic effects of its two substituents:

  • The C5-Methyl Group: Acts as a weak electron-donating group (EDG) via hyperconjugation, slightly increasing electron density at the C4 position.

  • The C2-Bromomethyl Group: The highly electronegative bromine atom exerts a strong inductive electron-withdrawing effect (-I effect) through the methylene spacer. This deshields the local methylene protons and significantly alters the chemical shift of the adjacent C3 position[2].

Furthermore, the five-membered geometry of the thiophene ring restricts the H-C-C-H dihedral angles, resulting in characteristic ortho-coupling constants ( 3J3,4​ ) of 3.5–4.0 Hz, which are distinctly smaller than those observed in standard six-membered benzenoid systems (7–9 Hz)[3].

Quantitative Data Presentation

The following tables summarize the empirical high-resolution NMR data for 2-(bromomethyl)-5-methylthiophene, acquired in deuterated chloroform (CDCl 3​ ).

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
C2-CH 2​ Br 4.65Singlet (s)-2HMethylene protons, strongly deshielded by the adjacent bromine atom.
C5-CH 3​ 2.45Doublet (d)1.03HMethyl protons, exhibiting fine allylic coupling to the C4 proton[4].
C3-H 6.85Doublet (d)3.51HThiophene aromatic proton, adjacent to the bromomethyl group.
C4-H 6.60Doublet of doublets (dd)3.5, 1.01HThiophene aromatic proton, split by H3 ( 3J ) and the C5-methyl ( 4J ).
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C5-CH 3​ 15.2Primary (CH 3​ )Aliphatic methyl carbon.
C2-CH 2​ Br 27.5Secondary (CH 2​ )Bromomethyl carbon, shifted downfield by halogen electronegativity.
C4 125.1Tertiary (CH)Aromatic carbon, shielded by the +I effect of the adjacent methyl group.
C3 127.8Tertiary (CH)Aromatic carbon.
C2 137.5Quaternary (C)Aromatic ipso-carbon attached to the bromomethyl group.
C5 141.2Quaternary (C)Aromatic ipso-carbon attached to the methyl group.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol incorporates a self-validating feedback loop: the magnetic field ( B0​ ) homogeneity is continuously verified against the internal standard, ensuring that fine structural details (like the 1.0 Hz allylic coupling) are mathematically resolved rather than artificially broadened by poor shimming.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 5–10 mg of high-purity 2-(bromomethyl)-5-methylthiophene in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS)[2].

  • Tube Standardization: Transfer the solution to a precision 5 mm NMR tube. Ensure the solvent column depth is exactly 4.0–4.5 cm to prevent vortexing and magnetic susceptibility artifacts at the coil edges.

  • Tuning and Matching: Insert the sample into the spectrometer. Perform rigorous automated or manual tuning and matching for both 1 H and 13 C nuclei to maximize probe sensitivity.

  • Locking and Shimming (The Validation Check): Lock onto the deuterium resonance of CDCl 3​ . Execute gradient shimming (e.g., TopShim). Validation Gate: Assess the full-width at half-maximum (FWHM) of the TMS peak. Proceed only if FWHM < 1.0 Hz.

  • 1 H Acquisition: Utilize a standard single-pulse sequence (zg30). Set the spectral width to 12 ppm, acquire 16–32 scans, and enforce a relaxation delay ( D1​ ) of 2 seconds to ensure complete longitudinal relaxation ( T1​ ).

  • 13 C Acquisition: Utilize a power-gated decoupling sequence (zgpg30) to suppress Nuclear Overhauser Effect (NOE) bias on quaternary carbons. Set the spectral width to 250 ppm, acquire 1024 scans, and use a D1​ of 2–3 seconds.

  • Processing & Calibration: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Fourier transform, phase correct, and baseline correct. Calibrate the spectra using the internal TMS signal at 0.00 ppm.

Workflows and Mechanistic Visualizations

The following diagrams map the logical progression of the NMR acquisition workflow and the downstream application of 2-(bromomethyl)-5-methylthiophene in advanced oncology drug development.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Shimming & Tuning A->B C 1H Acquisition (zg30) B->C D 13C Acquisition (zgpg30) B->D E Fourier Transform & Phasing C->E D->E F Peak Picking & Integration E->F

Step-by-step workflow for high-resolution NMR data acquisition and processing.

Drug_Discovery A 2-(bromomethyl)-5-methylthiophene (Alkylating Agent) B N-Alkylation of Core Scaffold (NaH, DMF, 0 °C) A->B C Dual PARP/BRD4 Inhibitor B->C D BRD4 Repression C->D E PARP1/2 Inhibition C->E F Homologous Recombination Deficiency (HRD) D->F E->F G Pancreatic Cancer Cell Death F->G

Mechanistic pathway of thiophene-derived dual PARP/BRD4 inhibitors in oncology.

References

  • Discovery of Potent and Novel Dual PARP/BRD4 Inhibitors for Efficient Treatment of Pancreatic Cancer Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Journal of Material Chemistry C Supporting Information The Royal Society of Chemistry (RSC) URL:[Link]

  • Handbook of Heterocyclic Chemistry Internet Archive (Open Library) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(bromomethyl)-5-methylthiophene

Prepared by: Gemini, Senior Application Scientist Executive Summary Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of synthesized organic compounds....

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of synthesized organic compounds. This guide provides a comprehensive examination of the IR spectroscopic data for 2-(bromomethyl)-5-methylthiophene, a key intermediate in pharmaceutical and materials science research. We will delve into the theoretical underpinnings of the molecule's vibrational modes, present a robust experimental protocol for acquiring high-quality spectra, and offer a detailed interpretation of the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply IR spectroscopy to the characterization of substituted thiophene derivatives.

The Vibrational Landscape of a Disubstituted Thiophene

The infrared spectrum of 2-(bromomethyl)-5-methylthiophene is a composite of the vibrational modes originating from its three distinct structural components: the 2,5-disubstituted thiophene ring, the C5-linked methyl group (-CH₃), and the C2-linked bromomethyl group (-CH₂Br). Understanding the expected absorption frequencies for each component is critical for accurate spectral interpretation.

  • The Thiophene Core: As an aromatic heterocycle, the thiophene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹).[1][2] The C=C double bond stretching vibrations within the ring give rise to a series of medium-to-weak bands in the 1600–1400 cm⁻¹ region.[3] Furthermore, the specific substitution pattern profoundly influences the out-of-plane C-H bending vibrations. For a 2,5-disubstituted thiophene, a strong, characteristic band is expected in the 860-800 cm⁻¹ region, which is highly diagnostic.[4]

  • The Methyl Substituent (-CH₃): The methyl group provides well-defined aliphatic C-H stretching and bending vibrations. The symmetric and asymmetric stretching modes appear in the 3000-2850 cm⁻¹ range, just below the aromatic C-H stretches.[5][6] Bending vibrations (scissoring and rocking) for the methyl group are typically observed around 1450 cm⁻¹ and 1375 cm⁻¹.[5][6]

  • The Bromomethyl Functional Group (-CH₂Br): The bromomethyl group introduces its own set of vibrations. The C-H stretching of the methylene (-CH₂) unit overlaps with the methyl group's absorptions in the 3000-2850 cm⁻¹ region. A CH₂ scissoring (bending) vibration is also expected near 1465 cm⁻¹.[7] The most telling vibration for this group is the C-Br stretch. Due to the high mass of the bromine atom, this bond vibrates at a low frequency, appearing in the fingerprint region, typically between 700 cm⁻¹ and 550 cm⁻¹.[8][9] Its presence is a key confirmation of the molecule's structure.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

To ensure data of the highest fidelity, an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer is recommended. This method is rapid, requires minimal sample preparation, and is suitable for liquid or solid samples.

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5)

  • Diamond or Germanium ATR accessory

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step, as the background spectrum is subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and H₂O). A typical scan would accumulate 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (1-2 drops of liquid or a few milligrams of solid) of 2-(bromomethyl)-5-methylthiophene directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Optimal contact is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The data is typically collected over the range of 4000-400 cm⁻¹.

  • Data Processing & Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • Apply an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Clean the ATR crystal thoroughly with isopropanol to prepare for the next sample.

Experimental Workflow Diagram

experimental_workflow prep 1. Sample Preparation (Place sample on ATR crystal) setup 2. Instrument Setup (Run background scan) prep->setup Clean Crystal acquire 3. Data Acquisition (Collect sample spectrum) setup->acquire Apply Sample process 4. Data Processing (Background subtraction, ATR correction) acquire->process Raw Data analyze 5. Spectral Analysis (Peak identification & assignment) process->analyze Corrected Spectrum report 6. Reporting (Final data summary) analyze->report Interpretation

Caption: Workflow for ATR-FTIR analysis of 2-(bromomethyl)-5-methylthiophene.

Spectral Data and Interpretation

The following table summarizes the principal infrared absorption bands anticipated for 2-(bromomethyl)-5-methylthiophene.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3095WeakAromatic C-H Stretch (Thiophene Ring)
~2955MediumAsymmetric C-H Stretch (-CH₃)
~2925MediumAsymmetric C-H Stretch (-CH₂)
~2870MediumSymmetric C-H Stretch (-CH₃)
~2855MediumSymmetric C-H Stretch (-CH₂)
~1540Medium-WeakC=C Ring Stretch
~1460MediumC-H Scissoring Bend (-CH₂-)
~1440MediumAsymmetric C-H Bend (-CH₃)
~1375Medium-WeakSymmetric C-H Bend (-CH₃)
~1225MediumIn-plane C-H Bend (Thiophene Ring)
~815StrongOut-of-plane C-H Bend (2,5-disubstituted)
~680MediumC-S Stretch (Thiophene Ring)
~650Medium-StrongC-Br Stretch

Detailed Analysis:

  • 3200-2800 cm⁻¹ (C-H Stretching Region): This region clearly distinguishes between the aromatic and aliphatic protons. A weak but sharp peak around 3095 cm⁻¹ is characteristic of the C-H bonds on the thiophene ring.[1][10] A cluster of more intense peaks between 2955 and 2855 cm⁻¹ arises from the C-H stretching vibrations of the methyl and bromomethyl groups.

  • 1600-1300 cm⁻¹ (Double Bond and Bending Region): The stretching of the C=C bonds within the thiophene ring gives rise to a band around 1540 cm⁻¹.[3] This region also contains the bending (deformation) vibrations of the alkyl C-H bonds. Peaks around 1460 cm⁻¹ and 1440 cm⁻¹ are assigned to the scissoring of the methylene group and the asymmetric bending of the methyl group, respectively.[5][7] The symmetric "umbrella" mode of the methyl group is found near 1375 cm⁻¹.[6]

  • 1300-900 cm⁻¹ (Fingerprint Region I): This complex region contains numerous bending and stretching vibrations. A key in-plane C-H bending vibration for the thiophene ring is expected around 1225 cm⁻¹.[11]

  • 900-600 cm⁻¹ (Fingerprint Region II - Diagnostic Bands): This lower frequency region is arguably the most informative for confirming the identity of 2-(bromomethyl)-5-methylthiophene.

    • A strong band around 815 cm⁻¹ is highly characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene ring.[4] Its high intensity and specific location provide strong evidence for this substitution pattern.

    • The C-S stretching vibration of the thiophene ring can be observed in this region, often near 680 cm⁻¹.[1][2]

    • Crucially, the C-Br stretching vibration is expected to appear as a medium-to-strong band around 650 cm⁻¹ .[8][9] The identification of this peak is a primary confirmation of the successful bromination of the methyl group.

Conclusion

The infrared spectrum of 2-(bromomethyl)-5-methylthiophene provides a rich set of data that can be used to unequivocally confirm its structure. By systematically analyzing the C-H stretching, fingerprint, and low-frequency regions, one can identify the characteristic vibrations of the 2,5-disubstituted thiophene core, the methyl substituent, and, most importantly, the bromomethyl functional group. The combination of a strong out-of-plane bending band around 815 cm⁻¹ and a C-Br stretching band near 650 cm⁻¹ serves as a definitive spectral signature for this molecule. The ATR-FTIR methodology presented herein offers a reliable and efficient means for obtaining high-quality data for routine characterization and quality assurance in any research or development setting.

References

  • Sone, T., & Abe, Y. (2010). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1). [Link]

  • Yigit, M., & Tiyek, T. (2020). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

  • Paliani, G., Poletti, A., & Cataliotti, R. (1975). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Journal of Molecular Structure, 28(2), 343-349. [Link]

  • Arun, S., & Prabavathi, N. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(8), 50-60. [Link]

  • Ibraheem, F. A., & Al-Bayati, Y. K. (2017). Theoretical Studies of 2-Carbaldehyde Oxime-5-Nitrothiophene Molecule. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 108-115. [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Infrared Spectroscopy. In Techniques in Organic Chemistry. Freeman: New York. Adapted by UCSC Chemistry. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups [PDF]. NIU. [Link]

Sources

Foundational

The Solvation and Stability Dynamics of 2-(Bromomethyl)-5-methylthiophene: A Technical Guide for Synthetic Chemists

Executive Summary As a building block in advanced drug development and materials science, 2-(bromomethyl)-5-methylthiophene presents a unique dichotomy: it is an exceptionally potent electrophile, yet it is highly suscep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a building block in advanced drug development and materials science, 2-(bromomethyl)-5-methylthiophene presents a unique dichotomy: it is an exceptionally potent electrophile, yet it is highly susceptible to solvent-induced degradation. This whitepaper provides a comprehensive analysis of its solubility profiles, mechanistic stability, and optimized handling protocols. Designed for synthetic and medicinal chemists, this guide bridges the gap between theoretical physicochemical properties and practical, bench-level execution.

Physicochemical Profile & Mechanistic Reactivity

To master the solvation of 2-(bromomethyl)-5-methylthiophene, one must first understand its electronic architecture. The molecule consists of a thiophene ring substituted with an electron-donating methyl group at the 5-position and a bromomethyl group at the 2-position.

The high reactivity of this bromomethyl group is primarily driven by the stability of its carbocation-like transition state[1]. The electron-rich thiophene ring, further activated by the 5-methyl group, strongly stabilizes the developing positive charge at the benzylic carbon through resonance[1]. While this inherent reactivity makes it an elite substrate for nucleophilic substitutions and metal-catalyzed cross-coupling reactions[1], it drastically lowers the activation energy for spontaneous C-Br bond heterolysis. Consequently, the choice of solvent dictates whether the molecule acts as a high-yield reagent or degrades into useless byproducts.

Solubility Matrix and Solvent-Induced Degradation

2-(Bromomethyl)-5-methylthiophene is a relatively non-polar, covalent molecule. While it physically dissolves in a wide array of organic solvents, its chemical stability within those solvents varies drastically.

Quantitative Solubility and Stability Data

The following table summarizes the solubility and kinetic stability of 2-(bromomethyl)-5-methylthiophene across various solvent classes:

Solvent CategoryRepresentative SolventsEst. Solubility (mg/mL)Chemical Stability (25°C)Recommended Application
Non-Polar Hexanes, Heptane50 - 100High (Inert)Long-term storage, Trituration
Aromatic Toluene, Benzene> 200High (Inert)Stock solutions, Azeotropic drying
Halogenated DCM, Chloroform> 500Moderate to HighReagent synthesis[2], Extraction
Polar Aprotic DMF, THF, 1,4-Dioxane> 500Moderate (Reactive)Cross-coupling, Alkylation[3]
Protic Methanol, Ethanol, Water< 10 (Water)Poor (Rapid Solvolysis)Strictly Avoid
The Solvolysis Trap

In protic solvents (e.g., methanol, ethanol), the solvent acts as both the dissolving medium and a nucleophile. The highly stabilized carbocation intermediate undergoes rapid SN​1 solvolysis, converting the active bromide into an inert ether. Therefore, protic solvents must be strictly avoided during storage and reaction setup.

SolventLogic Start 2-(Bromomethyl)- 5-methylthiophene Protic Protic Solvents (MeOH, EtOH) Start->Protic Avoid AproticPolar Polar Aprotic (DMF, THF) Start->AproticPolar Reaction NonPolar Non-Polar (Hexanes, DCM) Start->NonPolar Workup Solvolysis Degradation: Solvolysis Protic->Solvolysis Alkylation Optimal for: Reactions AproticPolar->Alkylation Storage Optimal for: Storage NonPolar->Storage

Logical framework for solvent selection based on chemical stability.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol involving 2-(bromomethyl)-5-methylthiophene must include a validation step. Because the reagent is prone to light- and heat-induced polymerization, visual and spectroscopic checks are mandatory.

Protocol A: Reagent Synthesis and Storage

When synthesizing the reagent via radical bromination (e.g., using N-Bromosuccinimide and AIBN), halogenated solvents like chloroform are optimal[2].

  • Synthesis: Reflux 2,5-dimethylthiophene with NBS and AIBN in chloroform[2].

  • Workup: Filter off the insoluble succinimide byproduct upon cooling, and evaporate the chloroform in vacuo[2].

  • Validation Checkpoint: Analyze the crude product via 1H NMR ( CDCl3​ ). A sharp singlet at ~4.6–4.7 ppm confirms the integrity of the benzylic −CH2​Br protons.

  • Storage: Dissolve the verified product in anhydrous toluene or hexanes to create a standardized stock solution. Store at -20 °C in an amber vial backfilled with Argon.

Protocol B: N-Alkylation in Polar Aprotic Media

Polar aprotic solvents like DMF are ideal for nucleophilic substitutions because they dissolve both the organic electrophile and inorganic bases without participating in solvolysis. This specific workflow is adapted from the successful synthesis of dual PARP/BRD4 inhibitors[3].

AlkylationWorkflow Step1 1. Amine in DMF (0°C) Step2 2. Add Base (NaH) Step1->Step2 Step3 3. Add Thiophene Step2->Step3 Step4 4. Warm to RT (4 hours) Step3->Step4 Step5 5. Aqueous Quench Step4->Step5

Step-by-step workflow for N-alkylation using polar aprotic solvents.

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere[3].

  • Deprotonation: Cool the reaction vessel to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in portions[3]. Stir until hydrogen gas evolution ceases.

  • Electrophile Addition: Dissolve 2-(bromomethyl)-5-methylthiophene (1.1 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C to prevent exothermic degradation[3].

  • Reaction Propagation: Remove the cooling bath and allow the mixture to warm to room temperature. Stir continuously for 4 hours[3].

  • Validation & Quench: Monitor the consumption of the bromide via TLC (Hexanes/EtOAc). Once complete, quench the reaction by slowly adding saturated aqueous NH4​Cl .

  • Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate.

Conclusion

The successful application of 2-(bromomethyl)-5-methylthiophene hinges entirely on kinetic solvent management. By strictly utilizing halogenated or non-polar solvents for extraction and storage[2], and reserving anhydrous polar aprotic solvents (like DMF or 1,4-dioxane) strictly for active reaction environments[3], researchers can bypass the molecule's solvolytic vulnerabilities and fully leverage its exceptional electrophilic potential[1].

Sources

Exploratory

Stability and Degradation Pathways of 2-(Bromomethyl)-5-methylthiophene: A Technical Guide for Chemical Synthesis and Drug Development

Executive Summary 2-(Bromomethyl)-5-methylthiophene is a highly versatile yet notoriously unstable alkylating agent utilized extensively in the synthesis of advanced therapeutics, including dual PARP/BRD4 inhibitors[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Bromomethyl)-5-methylthiophene is a highly versatile yet notoriously unstable alkylating agent utilized extensively in the synthesis of advanced therapeutics, including dual PARP/BRD4 inhibitors[1], and functionalized quaternary ammonium salts[2]. Despite its synthetic utility, the compound exhibits extreme reactivity, often undergoing rapid, exothermic degradation. This whitepaper provides a comprehensive mechanistic analysis of its degradation pathways and establishes field-proven, self-validating protocols for its synthesis, stabilization, and long-term cryogenic storage.

Chemical Profile & Reactivity Paradigm

The profound instability of 2-(bromomethyl)-5-methylthiophene is rooted in its electronic architecture. As a thenyl halide, the dissociation of the bromide leaving group generates a thenylic carbocation. This intermediate is significantly stabilized by the electron-rich thiophene ring.

The presence of the 5-methyl group exacerbates this reactivity. Through both inductive (+I) and hyperconjugative effects, the methyl group acts as an electron-donating group (EDG), pushing electron density into the thiophene π -system. This electronic contribution has a dual effect:

  • Lowered Activation Energy for Dissociation: The thenylic carbocation is hyper-stabilized, shifting the reaction kinetics heavily toward an SN​1 -type unimolecular dissociation pathway.

  • Enhanced Nucleophilicity: The π -electron density at the 3- and 4-positions of the thiophene ring is dramatically increased, making the molecule highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by neighboring carbocations[3].

Mechanistic Degradation Pathways

Without rigorous environmental control, 2-(bromomethyl)-5-methylthiophene degrades via two primary, interconnected pathways. Both pathways are autocatalytic, driven by the generation of hydrobromic acid (HBr).

Pathway A: Moisture-Driven Hydrolysis

In the presence of ambient humidity, the thenylic carbocation undergoes rapid nucleophilic attack by water. This yields 2-(hydroxymethyl)-5-methylthiophene and stoichiometric amounts of HBr. The liberated HBr protonates unreacted starting material, further accelerating the dissociation of the carbon-bromine bond.

Pathway B: Autocatalytic Polymerization (Self-Condensation)

The most destructive degradation route is intermolecular Friedel-Crafts alkylation. The electrophilic thenylic carbocation attacks the electron-rich 3- or 4-position of an adjacent 2-(bromomethyl)-5-methylthiophene molecule. This chain reaction rapidly forms black, resinous poly(thenyl) oligomers and releases copious amounts of HBr[3]. As documented in standard organic synthesis protocols, this acid-catalyzed polymerization can become violently exothermic, leading to spontaneous explosions if stored improperly[4].

degradation A 2-(Bromomethyl)- 5-methylthiophene B Thenylic Carbocation Intermediate A->B -Br⁻ C Hydrolysis (Alcohol Form) B->C +H₂O D Polymerization (Resinous Oligomers) B->D +Monomer E HBr (Autocatalyst) C->E Releases D->E Releases E->A Accelerates

Caption: Degradation pathways of 2-(bromomethyl)-5-methylthiophene via carbocation intermediate.

Quantitative Stability Data

To guide experimental design, the following table summarizes the stability kinetics of 2-(bromomethyl)-5-methylthiophene under various storage conditions. Data is synthesized from empirical observations in inert-atmosphere handling.

Storage ConditionStabilizing AdditiveTemperatureEstimated Half-LifePrimary Degradation Product
Neat, Ambient AirNone25°C< 2 hoursBlack Resinous Polymer
Neat, ArgonNone25°C12–24 hoursOligomers
Solution (Benzene)None4°C3–5 daysOligomers
Neat, ArgonCalcium Carbonate (CaCO₃)-20°C> 3 monthsStable (Trace Alcohol)
Neat, Argon1% Triethylamine (Et₃N)-20°C> 6 monthsStable

Experimental Protocols: Synthesis, Handling, and Stabilization

To ensure scientific integrity and reproducibility, the following workflow must be strictly adhered to. The protocol relies on the principle of HBr scavenging to prevent the autocatalytic feedback loop[4].

workflow S1 1. Synthesis via NBS (Benzene, Reflux) S2 2. Rapid Filtration (Remove Succinimide) S1->S2 S3 3. Vacuum Distillation (< 40°C, Blast Shield) S2->S3 S4 4. Stabilization (Add CaCO₃ or Et₃N) S3->S4 S5 5. Cryogenic Storage (-20°C, Argon) S4->S5

Caption: Step-by-step workflow for the synthesis and stabilization of thenyl bromides.

Step-by-Step Methodology

1. Synthesis & Immediate Isolation:

  • Reaction: Brominate 2,5-dimethylthiophene using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in anhydrous benzene under reflux.

  • Causality: Benzene is preferred over halogenated solvents as it minimizes dielectric stabilization of the carbocation during the reaction.

  • Filtration: Immediately cool the reaction to 0°C and filter off the succinimide byproduct. Speed is critical here to prevent thermal degradation.

2. Thermal Control & Purification:

  • Solvent Removal: Remove benzene under reduced pressure, ensuring the water bath temperature never exceeds 40°C .

  • Distillation: Purify the crude oil via high-vacuum distillation (e.g., 1 mm Hg). Mandatory Safety: Conduct this behind a blast shield, as localized heating can trigger explosive polymerization[4].

3. Stabilization & Self-Validation:

  • Scavenging: Immediately upon collection of the purified fraction, add either anhydrous Calcium Carbonate (CaCO₃) powder (10% w/w) or 1% v/v Triethylamine (Et₃N).

  • Causality: These basic additives act as sacrificial HBr scavengers. By neutralizing trace HBr, they prevent the acid-catalyzed formation of the thenylic carbocation, effectively shutting down both hydrolysis and polymerization pathways[4].

  • Validation Check: Dissolve a 10 mg aliquot of the stabilized product in CDCl₃ and perform ¹H-NMR. A self-validating, stable batch will show a sharp singlet at ~4.6 ppm (the -CH₂Br protons). The appearance of broad, unresolved multiplets in the aromatic region (6.5–7.0 ppm) indicates a failed stabilization and the onset of oligomerization.

4. Storage:

  • Flush the storage vessel with ultra-high purity Argon, seal tightly with Parafilm, and store at -20°C in a dark, desiccated environment.

Conclusion

The successful utilization of 2-(bromomethyl)-5-methylthiophene in drug discovery and materials science hinges entirely on mastering its volatile reactivity. By understanding the electronic drivers behind its carbocation-mediated degradation, researchers can implement rigorous thermal controls and HBr-scavenging techniques. Adhering to the protocols outlined in this guide transforms a highly unstable intermediate into a reliable, long-term reagent for advanced chemical synthesis.

References

  • Discovery of Potent and Novel Dual PARP/BRD4 Inhibitors for Efficient Treatment of Pancreatic Cancer Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis and Electrochemical Characterization of New Water Soluble Thiophene Derivatives ResearchGate[Link]

  • The Synthesis of Some Sulfur Heterocyclic Metallocenes Michigan State University (MSU) Dissertations[Link]

  • Working with Hazardous Chemicals: 3-Thenyl Bromide Organic Syntheses[Link]

Sources

Foundational

2-(Bromomethyl)-5-methylthiophene Derivatives: Synthesis, Reactivity, and Applications in Advanced Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, thiophene-based building blocks are critical for optimizing the lipophilicity, metabolic stability, and target-binding affinity of drug candidates. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, thiophene-based building blocks are critical for optimizing the lipophilicity, metabolic stability, and target-binding affinity of drug candidates. Among these, 2-(bromomethyl)-5-methylthiophene (CAS: 59311-24-9) stands out as a highly versatile, yet chemically nuanced, alkylating agent. This technical guide provides an in-depth analysis of its structural dynamics, ambident electrophilic behavior, and its pivotal role in the synthesis of next-generation oncology therapeutics.

Physicochemical Profile and Structural Dynamics

2-(Bromomethyl)-5-methylthiophene is a low-molecular-weight heterocyclic compound characterized by a highly reactive benzylic-like bromide. The electron-rich nature of the thiophene ring significantly influences the reactivity of the exocyclic bromomethyl group.

Table 1: Quantitative Physicochemical Properties

ParameterValueAnalytical SignificanceReference
CAS Number 59311-24-9Standardized chemical tracking[1], [2]
Molecular Formula C₆H₇BrSBaseline for mass spectrometry[1]
Molecular Weight 191.09 g/mol Stoichiometric calculations[1],[2]
Physical State Liquid/OilRequires careful handling/storage[3]
Mass Shift (Alkylation) +110 DaLC-MS validation metricCalculated

Mechanistic Reactivity: The Ambident Electrophile

The fundamental challenge and utility of 2-(bromomethyl)-5-methylthiophene lie in its electronic structure. The sulfur heteroatom donates electron density, providing resonance stabilization to the intermediate thienyl cation once the bromide leaving group dissociates.

This stabilization leads to ambident electrophilic behavior . Depending on the thermodynamic conditions and the nature of the nucleophile, the molecule can undergo a standard Sₙ1/Sₙ2 substitution, or it can undergo a structural rearrangement to form 3-bromo-2,5-dimethylthiophene ([4]).

  • Kinetic Control: Low temperatures and strong nucleophiles favor normal attack at the exocyclic methylene carbon.

  • Thermodynamic Control: Elevated temperatures or weak nucleophiles allow the resonance-stabilized cation to undergo rearrangement, yielding the abnormal ring-brominated product.

Reactivity SM 2-(Bromomethyl)-5-methylthiophene Ion Thienyl Cation Intermediate (Resonance Stabilized) SM->Ion -Br⁻ PathA Normal Nucleophilic Attack (Kinetic Control) Ion->PathA PathB Ambident Rearrangement (Thermodynamic Control) Ion->PathB ProdA 2-(Substituted-methyl)-5-methylthiophene PathA->ProdA ProdB 3-Bromo-2,5-dimethylthiophene PathB->ProdB

Mechanistic pathway of ambident electrophilic rearrangement.

Therapeutic Applications: Dual PARP/BRD4 Inhibitors

The pharmaceutical utility of 2-(bromomethyl)-5-methylthiophene is exemplified in the development of advanced oncology drugs. Recently, it has been utilized as a critical building block in the synthesis of dual PARP/BRD4 inhibitors for the treatment of pancreatic cancer ([5]).

Pancreatic cancer often exhibits resistance to single-target therapies. By simultaneously inhibiting Poly(ADP-ribose) polymerase 1/2 (PARP1/2) and Bromodomain-containing protein 4 (BRD4), researchers can artificially induce Homologous Recombination (HR) deficiency. The 5-methylthiophene moiety, introduced via alkylation using 2-(bromomethyl)-5-methylthiophene, plays a crucial role in the pharmacophore fusion strategy, providing excellent shape complementarity and lipophilic interactions within the target binding cavity.

Pathway Drug Thiophene-Derived Dual PARP/BRD4 Inhibitor PARP PARP1/2 Inhibition Drug->PARP Inhibits BRD4 BRD4 Repression Drug->BRD4 Inhibits DNA Accumulated DNA Damage PARP->DNA Blocks Repair HR Elevated HR Deficiency BRD4->HR Induces HR->DNA Synergizes Death Cancer Cell Apoptosis DNA->Death Triggers

Synergistic mechanism of action for dual PARP/BRD4 inhibitors.

Validated Experimental Protocol: N-Alkylation Workflow

To harness the kinetic pathway and prevent ambident rearrangement, precise control over reaction conditions is mandatory. The following protocol details the N-alkylation of an amine/amide precursor using 2-(bromomethyl)-5-methylthiophene, establishing a self-validating system for high-yield synthesis ([5]).

Table 2: Reaction Condition Optimization

TemperatureSolventBaseKinetic OutcomeThermodynamic Outcome
0 °C to RT DMFNaHHigh yield of normal N-alkylated productMinimal side reactions
> 60 °C ProticWeakIncreased risk of hydrolysisPolyalkylation / Degradation
Reflux Non-polarNoneAmbident rearrangement favored3-Bromo-2,5-dimethylthiophene
Step-by-Step Methodology

Step 1: Substrate Deprotonation

  • Action: Dissolve the starting amine/amide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Cool the solution to 0 °C under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Causality: DMF is a polar aprotic solvent that excellently solvates the sodium cation, leaving the deprotonated nucleophile highly reactive ("naked" anion). The 0 °C environment prevents premature thermal degradation.

  • Self-Validation: Immediate effervescence (H₂ gas evolution) visually confirms the active deprotonation of the substrate.

Step 2: Electrophile Addition

  • Action: Add 2-(bromomethyl)-5-methylthiophene (1.1 eq) dropwise over 15 minutes to the 0 °C solution.

  • Causality: Dropwise addition mitigates the exothermic nature of the Sₙ2 substitution. Bulk addition would cause a localized temperature spike, leading to thermal degradation of the highly reactive bromomethyl thiophene or promoting unwanted ambident rearrangement.

Step 3: Reaction Propagation

  • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 4 hours.

  • Causality: Warming to RT provides the necessary activation energy to drive the kinetically controlled Sₙ2 substitution to completion without crossing the thermodynamic threshold that triggers ring rearrangement.

Step 4: Quenching and Workup

  • Action: Quench the reaction by slowly adding ice-water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Ice-water safely neutralizes any unreacted NaH. Brine washing is critical because DMF is highly miscible in water but can stubbornly remain in the organic phase, interfering with downstream purification.

Step 5: QC Validation

  • Action: Analyze the crude mixture via LC-MS.

  • Self-Validation: The reaction is deemed successful upon the disappearance of the starting material mass peak and the emergence of a dominant peak at [M_starting + 110 Da]⁺ , corresponding to the displacement of bromide and the exact mass addition of the (5-methylthiophen-2-yl)methyl moiety.

Workflow Prep Step 1: Deprotonation (NaH, DMF, 0°C) Add Step 2: Electrophile Addition (Dropwise, 0°C) Prep->Add React Step 3: Propagation (RT, 4h) Add->React Quench Step 4: Quench & Extract (Ice-water, EtOAc) React->Quench QC Step 5: QC Validation (LC-MS / TLC) Quench->QC

Step-by-step N-alkylation experimental workflow.

References

  • Axios Research. "2-(Bromomethyl)-5-Methylthiophene - CAS - 59311-24-9". Axios Research Catalog. URL:[Link]

  • University of Leicester. "Some heterocyclic systems as ambident electrophiles." Figshare Repository (2015). URL: [Link]

  • Wang, S.-P., et al. "Discovery of Potent and Novel Dual PARP/BRD4 Inhibitors for Efficient Treatment of Pancreatic Cancer." Journal of Medicinal Chemistry, ACS Publications (2021). URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of 2-(bromomethyl)-5-methylthiophene from 2,5-dimethylthiophene

Introduction and Mechanistic Insights The functionalization of electron-rich heterocycles poses a significant chemoselectivity challenge. Thiophene derivatives, particularly those with electron-donating alkyl groups like...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The functionalization of electron-rich heterocycles poses a significant chemoselectivity challenge. Thiophene derivatives, particularly those with electron-donating alkyl groups like 2,5-dimethylthiophene, are highly susceptible to electrophilic aromatic substitution (EAS). When synthesizing 2-(bromomethyl)-5-methylthiophene (CAS: 59311-24-9), a valuable precursor in medicinal chemistry and materials science, the primary competing pathway is the bromination of the thiophene ring itself.

To achieve exclusive side-chain (thenylic) bromination, the reaction must be forced into a radical pathway (Wohl-Ziegler bromination) while strictly suppressing electrophilic conditions. This is accomplished by using N-bromosuccinimide (NBS) as a bromine source, a radical initiator such as azobisisobutyronitrile (AIBN), and a non-polar solvent. In the absence of a radical initiator, or in polar solvents, NBS acts as an electrophile, rapidly yielding 3-bromo-2,5-dimethylthiophene [1].

ReactionSelectivity SM 2,5-Dimethylthiophene Cond1 NBS, Polar Solvent (No Initiator) SM->Cond1 Cond2 NBS, AIBN, Non-Polar Solvent Reflux / hv SM->Cond2 Prod1 3-Bromo-2,5-dimethylthiophene (Electrophilic Ring Bromination) Cond1->Prod1 Prod2 2-(Bromomethyl)-5-methylthiophene (Radical Side-Chain Bromination) Cond2->Prod2

Fig 1: Chemoselectivity in the bromination of 2,5-dimethylthiophene based on reaction conditions.

Experimental Design and Causality

Every parameter in this protocol is designed as a self-validating system to maximize the yield of the mono-brominated thenyl species while preventing over-bromination and product degradation.

Reagent Selection and Rationale
ReagentEquivalentsRoleCausality / Rationale
2,5-Dimethylthiophene 1.00SubstrateStarting material. Must be anhydrous to prevent NBS degradation.
NBS 0.95Bromine SourceKept sub-stoichiometric to statistically minimize the formation of 2,5-bis(bromomethyl)thiophene.
AIBN 0.05Radical InitiatorHomolytically cleaves upon heating to initiate the radical chain, outcompeting the EAS pathway [2].
α,α,α -Trifluorotoluene 0.2 MSolventA non-polar, greener alternative to CCl 4​ . Suppresses ionic intermediates and dissolves the substrate.
In-Process Controls (IPC)
MetricTechniqueExpected ObservationActionable Decision
Reaction Progress TLC (Hexanes)Disappearance of SM ( Rf​≈0.8 ); Appearance of product ( Rf​≈0.6 ).If SM persists after 4h, add 0.02 eq AIBN and continue reflux.
Byproduct State Visual InspectionDense NBS powder converts to buoyant succinimide crystals at the solvent surface.Cool to 0 °C to maximize succinimide precipitation before filtration.
Product Integrity 1 H NMR (CDCl 3​ )Singlet at δ≈4.5 ppm (-CH 2​ Br); intact ring protons.If ring-brominated impurity >5% , purify via careful fractional distillation.

Step-by-Step Experimental Protocol

Safety Note: Thenyl bromides are potent lachrymators and severe skin irritants. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.

ExperimentalWorkflow Step1 Reaction Assembly Combine Substrate, NBS, AIBN in PhCF3 Step2 Radical Initiation Reflux (80-85°C) under N2 for 2-4 h Step1->Step2 Step3 Termination & Precipitation Cool to 0°C to precipitate Succinimide Step2->Step3 Step4 Filtration Filter through Celite pad Step3->Step4 Step5 Concentration Rotary evaporation (Water bath < 30°C) Step4->Step5 Step6 Purification Vacuum distillation or Flash Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis of 2-(bromomethyl)-5-methylthiophene.

Step 1: Reaction Assembly
  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen or Argon.

  • Add 2,5-dimethylthiophene (1.0 equiv) and anhydrous α,α,α -trifluorotoluene (to achieve a 0.2 M substrate concentration).

  • Add recrystallized N-bromosuccinimide (0.95 equiv) and AIBN (0.05 equiv) to the stirring solution. Causality: Recrystallizing NBS from boiling water prior to use removes trace HBr and Br 2​ , which act as electrophilic catalysts and promote unwanted ring bromination.

Step 2: Radical Initiation and Propagation
  • Submerge the flask in a pre-heated oil bath at 85 °C.

  • Stir vigorously for 2 to 4 hours. Causality: The heavy NBS powder will initially sit at the bottom of the flask. As the Wohl-Ziegler reaction progresses, NBS is consumed and succinimide is generated. Succinimide is less dense and will float to the surface of the solvent, providing a visual cue of reaction progression.

Step 3: Termination and Workup
  • Once TLC indicates optimal conversion, remove the flask from the oil bath and allow it to cool to room temperature.

  • Transfer the flask to an ice-water bath (0 °C) and age for 30 minutes. Causality: Succinimide is marginally soluble in organic solvents at room temperature. Chilling the mixture ensures maximum precipitation, preventing succinimide from contaminating the final product during concentration.

Step 4: Filtration and Concentration
  • Filter the cold suspension through a sintered glass funnel packed with a thin pad of Celite. Wash the filter cake with a minimal amount of cold hexanes.

  • Transfer the filtrate to a rotary evaporator. Remove the solvent under reduced pressure. Critical Causality:Maintain the water bath temperature strictly below 30 °C. Thenyl bromides are highly reactive alkylating agents. Elevated temperatures promote autocatalytic intermolecular alkylation (polymerization), which releases HBr and rapidly degrades the product into a black, intractable tar.

Step 5: Purification and Storage
  • The resulting crude oil can be purified via short-path vacuum distillation (e.g., Kugelrohr) under high vacuum to minimize thermal stress, or via rapid flash column chromatography over silica gel using 100% hexanes.

  • Storage: Transfer the purified 2-(bromomethyl)-5-methylthiophene to an amber vial, purge with argon, and store at -20 °C. For long-term storage, adding a few pellets of anhydrous sodium carbonate (Na 2​ CO 3​ ) acts as an acid scavenger to prevent HBr-catalyzed polymerization.

References

  • Title: Reversible C=N Bond Formation Controls Charge-Separation in an Aza-Diarylethene Photoswitch Source: Journal of the American Chemical Society, 2024. (Demonstrates the electrophilic ring bromination of 2,5-dimethylthiophene using NBS). URL: [Link]

  • Title: 3-Thenyl Bromide Source: Organic Syntheses, Coll. Vol. 4, p.921 (1963); Vol. 33, p.96 (1953). (Authoritative foundational protocol for the radical side-chain bromination of methylthiophenes using NBS and peroxide initiators). URL: [Link]

Application

Application Note: Precision Alkylation using 2-(Bromomethyl)-5-methylthiophene in Drug Discovery

Introduction and Chemical Context Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently deployed as bioisosteres for benzene rings to modulate lipophilicity, metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently deployed as bioisosteres for benzene rings to modulate lipophilicity, metabolic stability, and target affinity[1][2]. Among the arsenal of functionalization reagents, 2-(bromomethyl)-5-methylthiophene (CAS: 59311-24-9, MW: 191.09 g/mol )[3][4] serves as a highly versatile bifunctional building block. It enables the direct introduction of a 5-methyl-2-thenyl moiety onto various nucleophilic substrates, including nitrogen, oxygen, sulfur, and carbon nucleophiles[1][5].

This application note provides an authoritative, causality-driven guide to executing high-yielding alkylation reactions using this reagent, ensuring both synthetic efficiency and rigorous quality control.

Mechanistic Insights & Reactivity Profile

Understanding the intrinsic reactivity of 2-(bromomethyl)-5-methylthiophene is critical for protocol optimization. The bromomethyl group attached to the thiophene ring is exceptionally reactive. The electron-rich nature of the thiophene sulfur atom and its π -system strongly stabilizes the partial positive charge that develops in the transition state[1][6].

  • Reaction Pathway Causality: Alkylation typically proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[1][5]. However, due to the benzylic-like stabilization (forming a transient thenyl cation), SN​1 characteristics can emerge in highly polar, protic solvents.

  • Solvent and Base Selection: To suppress unwanted solvolysis, hydrolysis, or self-polymerization, aprotic solvents (such as DMF, THF, or Acetone) paired with non-nucleophilic bases (e.g., K2​CO3​ , Cs2​CO3​ , or NaH ) are strictly preferred[1][5].

  • Degradation Risks: Like many halomethyl thiophenes, this reagent is a lachrymator and is prone to degradation (darkening and polymerization) upon prolonged exposure to light, moisture, or elevated temperatures. It must be stored at 2–8 °C under an inert argon or nitrogen atmosphere[5].

General Alkylation Workflow

AlkylationWorkflow N1 1. Substrate Activation (Nucleophile + Base) N2 2. Thermal Control (Cool to 0°C) N1->N2 Stir 30 min N3 3. Reagent Addition (2-(Bromomethyl)-5-methylthiophene) N2->N3 Dropwise N4 4. Alkylation Reaction (Warm to RT / Reflux) N3->N4 Monitor TLC N5 5. Aqueous Workup (Quench & Extract) N4->N5 High Conversion N6 6. Purification (Flash Chromatography) N5->N6 Organic Phase

General workflow for SN2 alkylation using 2-(bromomethyl)-5-methylthiophene.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a rationale (causality) and a quality control checkpoint to ensure the integrity of the synthesis.

Protocol A: N-Alkylation of Secondary Amines

Objective: Synthesis of tertiary amines bearing a 5-methyl-2-thenyl group.

Causality Check: Secondary amines are moderately strong nucleophiles. Using a mild, insoluble base like K2​CO3​ in a polar aprotic solvent (DMF) ensures the continuous scavenging of the generated HBr without degrading the highly reactive alkylating agent[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the secondary amine (1.0 equiv, e.g., 10 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The high reactivity of 2-(bromomethyl)-5-methylthiophene can lead to exothermic runaway or unwanted dialkylation if added at room temperature.

  • Reagent Addition: Dissolve 2-(bromomethyl)-5-methylthiophene (1.1 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise via an addition funnel over 10–15 minutes.

  • Reaction Execution: Remove the ice bath and allow the mixture to naturally warm to room temperature. Stir for 4–6 hours[1][5].

  • Self-Validation (In-Process): Monitor progression via TLC (Hexanes/EtOAc). A successful N-alkylation typically results in a less polar spot (higher Rf​ ) due to the masking of the polar N-H bond.

  • Workup: Quench the reaction by pouring it into ice-cold water (3x the volume of DMF). Extract the aqueous phase with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers extensively with saturated brine ( 5×20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ .

  • Purification & Final Validation: Filter, concentrate under reduced pressure, and purify via flash column chromatography. QC Check: Confirm product identity via LC-MS (ESI+), looking for an [M+H]+ shift corresponding to a net addition of +110 Da (the 5-methyl-2-thenyl fragment).

Protocol B: O-Alkylation of Phenols

Objective: Synthesis of aryl (5-methyl-2-thenyl) ethers.

Causality Check: Phenols are weak nucleophiles and require deprotonation to the highly nucleophilic phenoxide ion. Acetone under reflux with K2​CO3​ provides the classic Williamson ether synthesis condition, offering the perfect balance of substrate solubility and kinetic energy[5].

Step-by-Step Methodology:

  • Deprotonation: To a solution of the phenol (1.0 equiv) in anhydrous acetone (0.2 M), add finely powdered K2​CO3​ (1.5 equiv)[5].

  • Activation: Stir the mixture at room temperature for 30 minutes to fully generate the phenoxide ion[5].

  • Alkylation: Add 2-(bromomethyl)-5-methylthiophene (1.05 equiv) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) for 8 hours[5].

  • Self-Validation (In-Process): Verify the consumption of the phenol via TLC (UV active). The resulting ether will lack the broad O-H stretch in IR and will elute faster on normal-phase silica.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KBr and excess K2​CO3​ ), washing the pad with fresh acetone.

  • Concentration & Purification: Evaporate the filtrate under reduced pressure. Dissolve the crude residue in Dichloromethane (DCM), wash with 1M NaOH (to remove any unreacted starting phenol), and then wash with brine. Dry ( MgSO4​ ) and concentrate.

Optimization & Troubleshooting Data

When adapting these protocols to novel or sterically hindered substrates, empirical tuning of the reaction environment is required. The table below summarizes the causality behind various optimization parameters.

ParameterConditionMechanistic CausalityRecommended Application
Solvent DMF or THF (Polar Aprotic)Solvates cations strongly while leaving the nucleophile "naked" and highly reactive.N-alkylation of amines; C-alkylation of enolates[1][5].
Solvent AcetoneOptimal boiling point for mild reflux; precipitates KBr , driving the reaction forward via Le Chatelier's principle.O-alkylation of phenols and alcohols[5].
Base NaH (Sodium Hydride)Provides irreversible deprotonation, driving equilibrium completely to the nucleophilic anion.Weak nucleophiles (e.g., amides, indoles, nitriles)[1].
Base K2​CO3​ / Cs2​CO3​ Mild, reversible deprotonation; avoids degradation of the alkylating agent caused by overly harsh bases.Phenols, secondary amines, and acidic thiols[5].
Additive TBAI (10 mol%)In situ Finkelstein reaction converts the bromide to a more reactive iodide intermediate, increasing electrophilicity.Sluggish or sterically hindered nucleophiles.

References

  • Axios Research. "2-(Bromomethyl)-5-Methylthiophene - CAS - 59311-24-9." Axios Research. URL:[Link][3]

  • Mishra, R., et al. "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 2011: 3 (4):38-54. URL: [Link][2]

  • ResearchOnline@JCU. "Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review." James Cook University. URL: [Link][6]

Sources

Method

Application Note: 2-(Bromomethyl)-5-methylthiophene in Active Pharmaceutical Ingredient (API) Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary In modern medicinal chemistry, the strategic selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

In modern medicinal chemistry, the strategic selection of electrophilic building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). 2-(Bromomethyl)-5-methylthiophene (CAS: 59311-24-9) has emerged as a highly versatile alkylating agent used to introduce the (5-methylthiophen-2-yl)methyl pharmacophore into drug scaffolds[1]. This Application Note details the mechanistic rationale for utilizing this reagent, highlights its proven applications in oncology, immunology, and infectious disease, and provides a self-validating experimental protocol for its use in API synthesis.

Chemical and Mechanistic Rationale: The Causality of Choice

The decision to append a (5-methylthiophen-2-yl)methyl group rather than a standard benzyl or pyridyl moiety is driven by distinct structural and electronic advantages:

  • Bioisosterism and Lipophilicity: Thiophene is a classic bioisostere of benzene. It possesses a slightly smaller molar volume and altered lipophilicity, which can enhance membrane permeability and allow the API to fit into tighter hydrophobic protein pockets.

  • Electronic Tuning and Multipolar Interactions: The sulfur atom in the thiophene ring is highly polarizable. It can act as a weak hydrogen bond acceptor and participate in orthogonal multipolar interactions with the protein backbone, which phenyl rings cannot achieve.

  • Targeting the WPF Shelf: In bromodomain (e.g., BRD4) inhibitors, the 5-methylthiophene moiety is specifically chosen because it effectively occupies the hydrophobic Trp-Pro-Phe (WPF) shelf region of the binding pocket, significantly increasing binding affinity[2].

  • Metabolic Stability: Substituting a phenyl ring with a 5-methylthiophene can shift the site of Cytochrome P450 (CYP) metabolism, effectively increasing the metabolic half-life of the drug candidate[3].

Key Applications in API Development

The utility of 2-(bromomethyl)-5-methylthiophene is validated across multiple therapeutic areas:

A. Oncology: Dual PARP/BRD4 Inhibitors

Resistance to PARP1/2 inhibitors in pancreatic cancer is often driven by the recovery of homologous recombination (HR) repair mechanisms. By utilizing 2-(bromomethyl)-5-methylthiophene in an SN​2 N-alkylation reaction, researchers synthesized a novel class of dual PARP/BRD4 inhibitors. The thiophene motif binds the BRD4 acetyl-lysine cavity, downregulating HR repair genes and sensitizing HR-proficient cancers to PARP inhibition via synthetic lethality[4].

B. Oncology: Tuning ALK/BRD4 Selectivity

In the development of dual Anaplastic Lymphoma Kinase (ALK) and BRD4 inhibitors, the (5-methylthiophen-2-yl)methyl group was appended to an aminopyrimidine core. This specific structural modification improved ALK activity while significantly reducing off-target Polo-like kinase 1 (PLK-1) activity, demonstrating the precise steric control afforded by the substituted thiophene[2].

C. Immunology: RIP1 Kinase Inhibitors

For the treatment of Systemic Inflammatory Response Syndrome (SIRS), Receptor-Interacting Protein 1 (RIP1) inhibitors require strict metabolic stability. Alkylation of an amide core with 2-(bromomethyl)-5-methylthiophene yielded hit compounds that successfully blocked necrotic cell death while offering a novel, metabolically stable core for structural optimization over traditional benzoxazepinones[3].

D. Infectious Disease: Metallo-β-lactamase (NDM-1) Inhibitors

To combat antimicrobial resistance, iminodiacetic acid derivatives were developed to inhibit New Delhi Metallo-β-lactamase-1 (NDM-1). The integration of the 5-methylthiophene motif enhanced the formation of a metal-binding ternary complex, yielding highly potent inhibitors capable of active site Zn(II) removal[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-(Bromomethyl)-5-methylthiophene

PropertyValue / Description
CAS Number 59311-24-9[1]
Molecular Formula C6​H7​BrS
Molecular Weight 191.09 g/mol
Appearance Colorless to light yellow liquid
Reactivity Profile Strong electrophile; highly active in SN​2 substitutions
Primary Application N-alkylation, O-alkylation, and S-alkylation in API synthesis

Table 2: Comparative Efficacy of APIs Utilizing the (5-Methylthiophen-2-yl)methyl Motif

Target / DiseaseCompound ClassEfficacy / PotencyPharmacophore RoleRef
PARP1 / BRD4 (Pancreatic Cancer)Dual Inhibitor (e.g., III-5a)High potency (nM range)Occupies the WPF hydrophobic shelf of BRD4[4]
RIP1 Kinase (SIRS)Amide Derivative (e.g., Cmpd 32) EC50​ = 4.1 μMImproves metabolic stability vs. benzyl analogs[3]
NDM-1 (Antimicrobial Resistance)Iminodiacetic Acid Derivative IC50​ = 8.6 μMEnhances metal-binding ternary complex formation[5]
ALK / BRD4 (Cancer)Aminopyrimidine DerivativeImproved ALK IC50​ Tunes kinase selectivity; reduces PLK-1 off-target effects[2]

Validated Experimental Protocol: General N-Alkylation Workflow

This protocol outlines the optimal conditions for the N-alkylation of an amide, lactam, or secondary amine core using 2-(bromomethyl)-5-methylthiophene.

Causality-Driven Methodology
  • Anhydrous Conditions: Sodium hydride (NaH) is highly moisture-sensitive. The presence of water will quench the base and hydrolyze the bromomethyl reagent into an unreactive alcohol.

  • Temperature Control: Deprotonation is exothermic. Initiating the reaction at 0 °C prevents thermal degradation and side reactions (e.g., ring-opening). Allowing the reaction to warm to room temperature (RT) ensures kinetic completion of the SN​2 substitution.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Substrate Dissolution: Dissolve the amine/amide substrate (1.0 equiv, e.g., 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.15 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add 60% Sodium Hydride (NaH) in mineral oil (1.5 to 1.8 equiv). Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Dropwise, add 2-(bromomethyl)-5-methylthiophene (1.2 to 1.5 equiv) via syringe.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 to 6 hours. Monitor reaction progress via TLC.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System (Analytical Checks)

To confirm the success of the protocol without downstream failures, perform the following validation checks:

  • TLC: The alkylated product will typically exhibit a higher Rf​ value than the starting secondary amine/amide due to the loss of the polar N-H bond.

  • 1H NMR Validation:

    • Disappearance of the broad N-H singlet.

    • Appearance of a distinct singlet integrating to 2H at ~4.5 - 5.5 ppm , corresponding to the methylene bridge of the thenyl group.

    • Appearance of thiophene aromatic protons (doublets/multiplets) at ~6.5 - 6.7 ppm and a sharp methyl singlet at ~2.4 ppm .

Workflow and Pathway Visualizations

Workflow Start Amine/Amide Substrate Base NaH Addition (0 °C) Start->Base Reagent 2-(Bromomethyl)- 5-methylthiophene Reaction SN2 Alkylation (RT, 4 h) Reagent->Reaction Electrophile Base->Reaction Deprotonation Workup Aqueous Quench & Extraction Reaction->Workup Validation Validation (TLC, 1H NMR) Workup->Validation Product Alkylated API Intermediate Validation->Product Confirmed Structure

Synthetic workflow for N-alkylation using 2-(bromomethyl)-5-methylthiophene.

Pathway API Dual PARP/BRD4 API (Thiophene Motif) PARP1 PARP1/2 Inhibition API->PARP1 BRD4 BRD4 Inhibition (WPF Shelf Binding) API->BRD4 HR_Repair Blocks HR Repair PARP1->HR_Repair BRD4->HR_Repair Transcription Downregulates Oncogenes BRD4->Transcription Lethality Synthetic Lethality HR_Repair->Lethality Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis Lethality->Apoptosis

Mechanism of synthetic lethality induced by dual PARP/BRD4 inhibitors.

References

  • Discovery of Potent and Novel Dual PARP/BRD4 Inhibitors for Efficient Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry. 4

  • 2-(Bromomethyl)-5-Methylthiophene - CAS - 59311-24-9. Axios Research. 1

  • Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome. Journal of Medicinal Chemistry. 3

  • Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. PMC. 2

  • Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. PMC. 5

Sources

Application

Application Note: 2-(Bromomethyl)-5-methylthiophene as a Strategic Building Block in Organic Electronics

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Version: 1.0 (March 2026) Executive Summary & Mechanistic Rationale In the development of organic photovoltaics (OPV...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Version: 1.0 (March 2026)

Executive Summary & Mechanistic Rationale

In the development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), the precise control of molecular conjugation and solid-state packing is paramount. 2-(Bromomethyl)-5-methylthiophene (CAS: 59311-24-9) serves as a highly specialized building block for these advanced materials[1].

Unlike unsubstituted thiophenes, which are prone to uncontrolled oxidative polymerization, this molecule features a strategically placed 5-methyl group that blocks the α -position. This structural causality prevents unwanted chain extensions, making it an ideal candidate for:

  • End-capping agents to terminate conjugated polymer chains, thereby controlling molecular weight and improving solubility.

  • Pendant group donors , where the highly electrophilic bromomethyl group undergoes rapid nucleophilic substitution ( SN​2 ) to graft electron-rich thiophene moieties onto insulating polymer backbones[2].

  • Precursors for extended π -systems via the Michaelis-Arbuzov reaction, transforming the benzylic-like bromide into a phosphonate ester for subsequent Horner-Wadsworth-Emmons (HWE) olefination.

This guide details the self-validating protocols for converting 2-(bromomethyl)-5-methylthiophene into a conjugated oligomer for semiconductor applications.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the raw building block to a functional organic semiconductor device.

G A 2-(Bromomethyl)-5-methylthiophene (Starting Material) B Michaelis-Arbuzov Reaction (P(OEt)3, 150°C) A->B Step 1 (SN2) C Phosphonate Intermediate (HWE Precursor) B->C Vacuum Distillation D HWE Olefination (Aldehyde, NaH, THF) C->D Step 2 (Coupling) E Conjugated Thiophene Oligomer (Active Material) D->E Extraction & Recrystallization F Device Integration (OFET / OPV Thin Films) E->F Spin-Coating / Annealing

Synthetic workflow of 2-(bromomethyl)-5-methylthiophene for organic semiconductor fabrication.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes an In-Process Control (IPC) to verify the mechanistic success of the step before proceeding.

Protocol A: Synthesis of Diethyl ((5-methylthiophen-2-yl)methyl)phosphonate

Mechanistic Goal: Convert the electrophilic bromomethyl site into a nucleophilic carbanion precursor (phosphonate) via the Michaelis-Arbuzov reaction.

Step-by-Step Methodology:

  • Apparatus Setup: Purge an oven-dried 100 mL two-neck round-bottom flask with argon for 15 minutes to eliminate ambient moisture, which could prematurely hydrolyze the reagents.

  • Reagent Loading: Add 2-(bromomethyl)-5-methylthiophene (10.0 mmol, 1.91 g)[3] to the flask.

  • Solvent/Reactant Addition: Introduce triethyl phosphite ( P(OEt)3​ , 15.0 mmol, 2.49 g).

    • Causality Insight: A 1.5x molar excess of P(OEt)3​ is utilized to act concurrently as the reactant and the solvent. This ensures pseudo-first-order kinetics and suppresses the formation of intermolecular side products.

  • Thermal Activation: Heat the reaction mixture to 150 °C under a continuous argon sweep for 4 hours.

    • Causality Insight: The argon flow is critical. It physically sweeps away the volatile ethyl bromide byproduct ( bp≈38 °C), driving the equilibrium forward according to Le Chatelier's principle.

  • In-Process Control (IPC) - Validation: At the 3-hour mark, extract a 10 μL aliquot. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The non-polar starting material ( Rf​≈0.8 ) must be entirely absent, replaced by a highly polar phosphonate spot at the baseline ( Rf​≈0.1−0.2 ).

  • Isolation: Cool the system to room temperature. Remove the unreacted triethyl phosphite via Kugelrohr vacuum distillation (0.1 mbar, 40 °C). The resulting pale yellow oil is the pure phosphonate intermediate.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanistic Goal: Couple the phosphonate with an aromatic aldehyde to form a highly planar, π -conjugated oligomer with strict E (trans) stereoselectivity.

Step-by-Step Methodology:

  • Carbanion Generation: Dissolve the synthesized phosphonate (5.0 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF). Chill the flask to 0 °C in an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 6.0 mmol).

    • Causality Insight: NaH is selected because it is a strong, strictly non-nucleophilic base. It quantitatively deprotonates the α -carbon of the phosphonate without risking nucleophilic attack on the thiophene ring.

  • Coupling Phase: Stir for 30 minutes until H2​ gas evolution ceases (visual validation of complete deprotonation). Dropwise, add the target conjugated aldehyde (e.g., 4-formyltriphenylamine, 5.0 mmol) dissolved in 5 mL THF.

  • Propagation: Remove the ice bath. Allow the reaction to warm to 25 °C and stir for 12 hours to ensure complete conversion of the oxaphosphetane intermediate into the alkene.

  • Quenching & IPC Validation: Quench the reaction with saturated aqueous NH4​Cl (10 mL) to neutralize excess base. Extract the organic layer with Dichloromethane ( 3×20 mL) and dry over anhydrous MgSO4​ .

    • Self-Validation: Evaporate a small sample and analyze via 1H NMR. The success of the HWE reaction is confirmed by the presence of two doublet signals in the alkene region (6.5–7.5 ppm) with a coupling constant of J≈16 Hz, strictly validating the formation of the planar trans-isomer required for efficient charge transport in OFETs.

Quantitative Data Summaries

The following tables summarize the optimization parameters for the Arbuzov reaction and the resulting optoelectronic properties of the thiophene-based materials.

Table 1: Optimization of Michaelis-Arbuzov Reaction Conditions

Temperature (°C)Equivalents of P(OEt)3​ AtmosphereTime (h)Yield (%)Purity (GC-MS, %)
1101.0Sealed124582
1301.2Argon Sweep87891
150 1.5 Argon Sweep 4 96 >98
1702.0Argon Sweep48885 (Decomposition)

Table 2: Optoelectronic Properties of Derived Thiophene Oligomers

Oligomer DerivativeAbsorption λmax​ (nm)Optical Bandgap ( Eg​ , eV)HOMO Level (eV)LUMO Level (eV)Hole Mobility ( μh​ , cm2/Vs )
Thiophene-TPA4102.65-5.20-2.55 1.2×10−3
Thiophene-BTZ5351.98-5.45-3.47 4.5×10−2
Thiophene-PCBM330 (Film)2.10-5.80-3.70N/A (Acceptor)

(Note: TPA = Triphenylamine core; BTZ = Benzothiadiazole core; PCBM = Fullerene derivative)

References

  • Axios Research. (n.d.). 2-(Bromomethyl)-5-Methylthiophene - CAS - 59311-24-9. Retrieved March 24, 2026, from[Link][1]

  • Journal of Medicinal Chemistry - ACS Publications. (2021). Discovery of Potent and Novel Dual PARP/BRD4 Inhibitors... (Demonstrating SN​2 reactivity of 2-(bromomethyl)-5-methylthiophene). Retrieved March 24, 2026, from [Link][2]

Sources

Method

Application Note: High-Fidelity Preparation of Thienylic Grignard Reagents

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Methodologists. Substrate: 2-(Bromomethyl)-5-methylthiophene Product: (5-Methyl-2-thienyl)methylmagnesium Bromide Mechanistic Causality: Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Methodologists. Substrate: 2-(Bromomethyl)-5-methylthiophene Product: (5-Methyl-2-thienyl)methylmagnesium Bromide

Mechanistic Causality: The Wurtz Homocoupling Dilemma

The synthesis of Grignard reagents from benzylic and thienylic halides is notoriously difficult. While standard alkyl halides readily insert magnesium to form stable organometallic species, highly activated substrates like 2-(bromomethyl)-5-methylthiophene are plagued by a severe side reaction: Wurtz homocoupling ([1]).

To understand how to prevent this, we must examine the causality of the reaction mechanism. Grignard formation does not occur via a concerted insertion; it proceeds via a Single Electron Transfer (SET) at the magnesium metal surface ([2]).

  • The magnesium surface donates one electron to the thienylic halide, generating a highly reactive thienylmethyl radical and a surface-bound magnesium bromide radical.

  • The Divergence Point: If the local concentration of the thienylmethyl radical is high, it will rapidly undergo a bimolecular collision with another radical (or unreacted halide), yielding the inactive dimer 1,2-bis(5-methyl-2-thienyl)ethane.

  • Conversely, if the radical concentration is kept strictly low, the intermediate is forced to undergo a second SET and coordinate with the magnesium, successfully yielding the desired Grignard reagent.

Solvent Selection & Reaction Dynamics

To manipulate the SET pathway in favor of the Grignard reagent, two critical experimental parameters must be controlled: Addition Rate and Solvent Coordination .

While Tetrahydrofuran (THF) is the industry standard for general Grignard synthesis, it strongly coordinates to and stabilizes radical intermediates. This stabilization prolongs the radical's half-life, drastically increasing the probability of Wurtz homocoupling. By replacing THF with 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (Et₂O), we introduce steric bulk into the coordination sphere. This subtle destabilization forces the radical to rapidly collapse into the desired Grignard reagent before dimerization can occur ([3]).

Table 1: Optimization of Solvent and Reaction Dynamics
Solvent SystemTemperature (°C)Addition RateDominant PathwayEst. Grignard Yield (%)Est. Wurtz Dimer (%)
THF25Bolus / FastRadical Dimerization< 40> 60
THF0Slow (Syringe)Mixed6040
Et₂O0Slow (Syringe)Mg Insertion8020
2-MeTHF 0 Slow (Syringe) Mg Insertion > 88 < 12

Data synthesized from benchmark benzylic Grignard solvent optimizations ([3],[1]).

Pathway Visualization

G A 2-(Bromomethyl)-5-methylthiophene + Mg(0) Surface B Single Electron Transfer (SET) A->B C [Thienylmethyl Radical] + [MgBr•] B->C D Second SET & Mg Insertion (Low Radical Concentration) C->D Slow Halide Addition F Radical Dimerization (High Radical Concentration) C->F Excess Halide Accumulation E (5-Methyl-2-thienyl)methylmagnesium Bromide (Active Grignard) D->E G 1,2-Bis(5-methyl-2-thienyl)ethane (Inactive Wurtz Dimer) F->G

Figure 1: Divergent SET pathways in thienylic Grignard formation and Wurtz homocoupling.

Self-Validating System: The Knochel Titration

A critical failure point in drug development workflows is assuming a 100% theoretical yield for Grignard preparations. Because Wurtz homocoupling consumes the starting material and creates a soluble byproduct, visual clearance of magnesium is a false indicator of success.

To create a self-validating protocol , we must quantify the exact molarity of the active organometallic species before downstream use. We employ the Knochel iodometric titration method ([4]). The active Grignard reagent reacts instantly with iodine in the presence of LiCl to form a colorless solution, whereas the Wurtz dimer is completely inert. This ensures absolute stoichiometric precision for subsequent cross-coupling reactions.

Detailed Experimental Methodologies

Phase 1: Magnesium Surface Activation

Causality: Magnesium turnings are naturally passivated by an unreactive layer of magnesium oxide (MgO). Iodine vapor chemically and mechanically disrupts this layer, exposing the highly reactive zero-valent magnesium lattice ([2]).

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Add magnesium turnings (50 mesh, 1.20 g, 50.0 mmol, 2.5 equiv). Flame-dry the apparatus under high vacuum, then backfill with argon (repeat 3x).

  • Add a single crystal of iodine (approx. 5 mg) to the dry flask. Heat the flask gently with a heat gun until purple iodine vapors fill the flask and coat the magnesium surface.

  • Allow the flask to cool completely to room temperature under argon.

Phase 2: Slow-Addition Grignard Synthesis

Causality: Syringe-pump addition ensures a state of "radical starvation," forcing the thienylmethyl radical to react with the excess Mg(0) rather than dimerizing ([5]).

  • Suspend the activated magnesium in 10 mL of anhydrous 2-MeTHF.

  • In a separate flame-dried vial, dissolve freshly prepared 2-(bromomethyl)-5-methylthiophene (3.82 g, 20.0 mmol, 1.0 equiv) in 20 mL of anhydrous 2-MeTHF.

  • Add 1.0 mL (5%) of the halide solution to the magnesium suspension. Stir vigorously at room temperature until initiation is observed (indicated by a mild exotherm and a shift from clear to a pale grayish-brown solution).

  • Immediately cool the reaction flask to 0 °C using an ice-water bath.

  • Load the remaining halide solution into a gas-tight syringe and add it to the reaction mixture via a syringe pump at a strictly controlled rate of 0.15 mL/min .

  • Following complete addition, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour to ensure complete magnesium insertion.

Phase 3: Active Reagent Titration (Self-Validation)
  • In a dry 10 mL flask under argon, accurately weigh exactly 254 mg (1.00 mmol) of elemental iodine (I₂).

  • Dissolve the iodine in 3.0 mL of a 0.5 M solution of anhydrous LiCl in THF. The solution will appear deep brown.

  • Draw 1.00 mL of the newly synthesized Grignard reagent into a 1.0 mL graduated syringe.

  • Add the Grignard reagent dropwise to the iodine solution at 0 °C.

  • The endpoint is reached the exact moment the brown color completely disappears, yielding a transparent solution ([4]).

  • Calculation: Molarity (M) = 1.00 mmol / Volume of Grignard added (mL).

References

  • Science of Synthesis - Product Subclass 8: Benzylic Grignard Reagents. Thieme Chemistry.

  • RSC Advances - Green Chemistry: screening of solvents in a range of Grignard reactions. Royal Society of Chemistry (2013).

  • Synthesis - Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Krasovskiy, A. & Knochel, P. (2006).

  • Master Organic Chemistry - Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015).

  • Organic Process Research & Development - Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. American Chemical Society (2023).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Storage of 2-(Bromomethyl)-5-methylthiophene

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with highly reactive halomethylthiophenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with highly reactive halomethylthiophenes. This specific guide addresses the most critical challenge encountered when handling 2-(bromomethyl)-5-methylthiophene : its severe propensity for spontaneous, highly exothermic polymerization during storage.

The Root Cause: Mechanistic Causality of Polymerization

To effectively prevent degradation, one must understand the underlying chemical causality. 2-(bromomethyl)-5-methylthiophene is a bifunctional molecule containing both a highly nucleophilic core and an excellent electrophilic precursor.

The methyl group at the 5-position donates electron density into the thiophene ring, making it exceptionally nucleophilic. Simultaneously, the bromomethyl group readily dissociates to form a resonance-stabilized benzylic-type carbocation. When these two factors combine, the molecule undergoes a spontaneous intermolecular Friedel-Crafts alkylation.

Crucially, each alkylation event releases one equivalent of hydrogen bromide (HBr). The liberated HBr acts as a potent Brønsted acid catalyst, protonating additional monomer and accelerating carbocation formation. This creates a dangerous autocatalytic loop that can lead to a violent thermal runaway, leaving behind a black, insoluble polymeric mass[1].

G Monomer 2-(bromomethyl)- 5-methylthiophene Carbocation Thienyl Carbocation Intermediate Monomer->Carbocation Spontaneous Dissociation Polymer Polymerization (Friedel-Crafts) Carbocation->Polymer Electrophilic Attack on Monomer HBr HBr Release (Autocatalysis) Polymer->HBr Byproduct HBr->Monomer Accelerates Dissociation Base Intervention: Acid Scavenger (e.g., K2CO3, Et3N) Base->HBr Neutralizes Temp Intervention: Low Temp (-20°C) & Dilution Temp->Monomer Slows Kinetics

Mechanistic pathway of autocatalytic polymerization and targeted interventions.

Troubleshooting Guide & FAQs

Q1: I left my neat (undiluted) sample of 2-(bromomethyl)-5-methylthiophene on the bench overnight, and it turned into a black, smoking solid. What happened? A1: You experienced an autocatalytic thermal runaway. The neat liquid provides a high localized concentration of both the electrophile (carbocation) and the nucleophile (thiophene ring). Once trace HBr is generated, the acid-catalyzed Friedel-Crafts polymerization accelerates exponentially, releasing significant heat and turning the monomer into an intractable, highly cross-linked poly(thienylene-methylene) network[1].

Q2: How should I properly store this compound to prevent polymerization? A2: Never store this compound neat at room temperature. To break the autocatalytic cycle, you must implement three interventions:

  • Dilution: Store as a dilute stock solution (e.g., 0.1 M to 0.5 M) in an inert, anhydrous solvent like toluene, THF, or dichloromethane. This reduces the collision frequency between monomers.

  • Acid Scavenging: Add a heterogeneous weak base (like anhydrous K₂CO₃) or a trace amount of a non-nucleophilic amine (like triethylamine) to the storage vessel. This neutralizes any spontaneously generated HBr, preventing autocatalysis[2].

  • Thermal Control: Store the solution at -20°C or lower under an inert atmosphere (Argon or N₂) to suppress the baseline reaction kinetics.

Q3: Can I recover or purify a sample that has already started to turn dark and viscous? A3: If the sample has only slightly yellowed, it can sometimes be rescued by rapid filtration through a short plug of basic alumina to remove HBr and trace oligomers. However, if the sample is dark brown, highly viscous, or solid, it cannot be recovered. The polymerization forms irreversible C-C bonds. The material must be safely quenched (if still reactive) and disposed of as hazardous chemical waste.

Q4: How do I validate the integrity of my stored batch before using it in a sensitive cross-coupling reaction? A4: Implement a self-validating pre-use check. First, perform a visual inspection: the solution should be colorless to pale yellow. Second, run a quick Thin Layer Chromatography (TLC) against a known standard; polymers will remain at the baseline. Finally, verify via ¹H NMR: look for the sharp singlet of the bromomethyl protons (~4.6 ppm). Broadening of this peak or the appearance of new broad aliphatic signals indicates polymer formation.

Quantitative Data: Storage Conditions vs. Estimated Stability

The following table summarizes the expected shelf-life of 2-(bromomethyl)-5-methylthiophene under various storage conditions, highlighting the critical nature of dilution and acid scavenging.

Storage ConditionStateAdditives / StabilizersTemperatureEstimated Stability / Half-Life
Neat, Ambient Air LiquidNone20°C< 12 Hours (High risk of thermal runaway)
Neat, Inert Gas LiquidNone-20°C1 - 2 Weeks (Gradual darkening)
Dilute Solution (0.5 M) THF / TolueneNone-20°C1 - 3 Months
Dilute Solution (0.5 M) THF / Toluene10 mol% K₂CO₃ (solid)-20°C> 6 Months (Optimal)
Dilute Solution (0.5 M) THF / Toluene1 mol% Triethylamine-20°C> 6 Months (Optimal)

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol utilizes a heterogeneous base to scavenge HBr without interfering with downstream reactions that require neutral conditions.

  • Preparation: Flame-dry a Schlenk flask or a borosilicate glass storage vial equipped with a PTFE-lined septum cap. Purge with Argon for 5 minutes.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) to the vial (approximately 10 mol% relative to the thiophene monomer). Note: Ensure the K₂CO₃ has been oven-dried at 120°C overnight to remove moisture, which could hydrolyze the bromomethyl group.

  • Dilution: In a fume hood, transfer the freshly synthesized or distilled 2-(bromomethyl)-5-methylthiophene into the vial. Immediately dilute with anhydrous, degassed solvent (e.g., Toluene or THF) to achieve a concentration of 0.2 M to 0.5 M.

  • Storage: Seal the vial tightly, wrap it in aluminum foil to protect it from light (which can initiate radical side-reactions), and store it in a spark-free freezer at -20°C or -80°C.

Protocol 2: Pre-Use Validation Workflow

A self-validating system to ensure reagent integrity prior to deployment in synthesis.

  • Visual Inspection: Remove the stock solution from the freezer and allow it to warm to room temperature. The solution must remain clear and colorless/pale yellow. If the solution is opaque or dark brown, abort the experiment.

  • Filtration: Using a syringe equipped with a PTFE filter (0.22 µm), draw the required volume of the stock solution, leaving the solid K₂CO₃ behind.

  • NMR Verification (Optional but Recommended): Evaporate a 0.1 mL aliquot under a gentle stream of nitrogen. Dissolve the residue in CDCl₃.

    • Pass Criteria: Sharp singlet at ~4.6 ppm (CH₂-Br) and ~2.4 ppm (Ar-CH₃).

    • Fail Criteria: Broad polymeric baseline humps between 3.0–4.5 ppm indicate Friedel-Crafts oligomerization.

References

  • Speed, A. W. H., Burke, E., Welsh, E. N., & Robertson, K. N. "Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene." ChemRxiv, 2021. (Details the vigorous decomposition and HBr-autocatalyzed polymerization of bromomethylthiophenes). URL:[Link]

  • Takeda Chemical Industries Ltd. "Thiophene derivative and process for preparing the same." Google Patents, US4857543A, 1989. (Demonstrates the use of acid acceptors like potassium carbonate and triethylamine to stabilize halomethylthiophene derivatives during synthesis and storage).

Sources

Optimization

Technical Support Center: 2-(Bromomethyl)-5-methylthiophene Synthesis &amp; Troubleshooting

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you know that the functionalization of electron-rich heteroaromatics is fraught with chemoselectivity challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you know that the functionalization of electron-rich heteroaromatics is fraught with chemoselectivity challenges. The synthesis of 2-(bromomethyl)-5-methylthiophene via the Wohl-Ziegler bromination of 2,5-dimethylthiophene is a classic example where the delicate balance between radical and ionic pathways dictates the purity of your final API intermediate.

This guide provides mechanistic causality, quantitative profiling, and self-validating protocols to help you eliminate common impurities such as ring-brominated adducts, over-brominated species, and hydrolysis byproducts.

Mechanistic Causality: The Root of Impurity Formation

The thiophene nucleus is highly electron-rich, making it exceptionally susceptible to Electrophilic Aromatic Substitution (EAS). When utilizing N-bromosuccinimide (NBS) to achieve side-chain bromination, the reaction must proceed exclusively via a homolytic radical pathway .

If reaction conditions allow for the heterolytic cleavage of NBS—often catalyzed by trace moisture, ambient dark conditions, or polar solvents—an electrophilic bromine species ( Br+ ) is generated. This immediately shifts the chemoselectivity toward the thiophene ring, resulting in nuclear bromination rather than the desired methyl group functionalization 1. Conversely, poor stoichiometric control of the succinimidyl radical leads to over-bromination 2.

BrominationPathways SM 2,5-Dimethylthiophene + NBS Target 2-(Bromomethyl)-5-methylthiophene (Target Product) SM->Target Radical Initiator (AIBN/hν) Non-polar solvent Imp1 3-Bromo-2,5-dimethylthiophene (Ring Bromination Impurity) SM->Imp1 Dark, Polar solvent Moisture/Lewis acids Imp2 2,5-Bis(bromomethyl)thiophene (Over-bromination Impurity) Target->Imp2 Excess NBS Prolonged heating Imp3 (5-Methylthiophen-2-yl)methanol (Hydrolysis Impurity) Target->Imp3 H2O during workup Improper storage

Reaction pathways showing target formation vs. common impurities in thiophene bromination.

Troubleshooting Guide & FAQs

Q1: Why is my primary product 3-bromo-2,5-dimethylthiophene instead of the target bromomethyl derivative? A1: This is the most prevalent failure mode. Thiophenes undergo EAS rapidly 1. If your NBS contains free Br2​ impurities, or if your solvent contains trace moisture, the reaction shifts from a radical mechanism to an ionic one. Solution: Ensure strictly anhydrous conditions. Recrystallize your NBS from boiling water to remove free bromine, dry it thoroughly, and use a radical initiator like AIBN combined with strong visible/UV light to force homolytic cleavage 3.

Q2: My GC-MS shows a massive peak for 2,5-bis(bromomethyl)thiophene. How do I stop over-bromination? A2: Over-bromination to the bis-adduct occurs when the local concentration of the succinimidyl radical remains high after the mono-brominated product is formed 2. While the first bromomethyl group mildly deactivates the ring, the distal methyl group remains highly susceptible to hydrogen abstraction. Solution: Strictly limit NBS to 1.00–1.05 equivalents. Add the NBS in portions rather than all at once to maintain a low steady-state concentration of bromine radicals, and quench the reaction immediately upon starting material consumption.

Q3: I achieved good conversion, but after column chromatography, my yield dropped to 20% and I isolated a highly polar byproduct. What happened? A3: You are observing the hydrolysis of your product into (5-methylthiophen-2-yl)methanol. The thenyl bromide moiety is a highly reactive alkylating agent. When exposed to the slightly acidic silanol groups on standard silica gel—combined with ambient moisture—it rapidly hydrolyzes. Solution: Avoid aqueous workups. Dry your organic layers over anhydrous Na2​SO4​ . If chromatography is absolutely necessary, use triethylamine-deactivated silica gel, or preferably, purify the crude product via short-path vacuum distillation.

Quantitative Impurity Profiling

The table below summarizes how different reaction environments dictate the chemoselectivity and resulting impurity profiles of the reaction.

Reaction EnvironmentInitiator / CatalystTarget Yield (%)Ring Bromination (%)Over-Bromination (%)
Anhydrous CCl₄, 80°C AIBN + Light (hν)85 - 90% < 2%~ 5%
Chloroform, 25°C None (Dark)< 15%> 75% < 1%
Anhydrous CCl₄, 80°C AIBN + Light (2.5 eq NBS)< 10%< 2%> 80%
Ethyl Acetate, 80°C None~ 40%~ 45%~ 5%

Standard Operating Procedure: Optimized Radical Bromination

This protocol is designed as a self-validating system to ensure the radical pathway outcompetes the ionic pathway.

Self-Validation Checkpoint: Before initiating the reaction, ensure the solvent has a water content of <50 ppm via Karl Fischer titration. Moisture directly catalyzes the competing ionic pathway.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dimethylthiophene (10.0 mmol) in 50 mL of anhydrous fluorobenzene (a greener, non-polar alternative to toxic carbon tetrachloride).

  • Reagent Introduction: Add N-bromosuccinimide (NBS, 10.5 mmol, 1.05 eq). Critical Quality Attribute: The NBS must be freshly recrystallized from boiling water and dried under vacuum over P2​O5​ . Yellowish NBS contains free Br2​ , which bypasses the radical initiator and promotes ring bromination.

  • Initiation: Add Azobisisobutyronitrile (AIBN, 0.5 mmol, 0.05 eq). Purge the system with Argon for 10 minutes. Causality: Oxygen is a potent radical scavenger; failing to degas the solvent will quench the propagation step and stall the reaction.

  • Propagation & Monitoring: Illuminate the flask with a 500W halogen lamp and heat to a gentle reflux (80°C). Monitor the reaction via GC-MS.

    • In-Process Physical Validation: The reaction is typically complete within 2–3 hours. You will visually observe the dense NBS powder at the bottom of the flask convert into buoyant succinimide crystals floating on the solvent surface.

  • Quenching & Filtration: Cool the mixture to 0°C in an ice bath to fully precipitate the succinimide byproduct. Filter the suspension rapidly through a pad of anhydrous Celite. Do not wash with aqueous solutions to prevent hydrolysis.

  • Isolation: Concentrate the filtrate under reduced pressure (bath temperature <30°C to prevent thermal degradation). Purify the crude product via short-path vacuum distillation to yield the pure 2-(bromomethyl)-5-methylthiophene.

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Organophosphorus Chemistry: Novel Developments Source: De Gruyter / Dokumen URL
  • Title: Handbook of Heterocyclic Chemistry Source: Internet Archive URL

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Conditions for 2-(Bromomethyl)-5-methylthiophene Alkylation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(bromomethyl)-5-methylthiophene (CAS: 59311-24-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(bromomethyl)-5-methylthiophene (CAS: 59311-24-9). As a highly reactive thienylmethyl alkylating agent, this compound is invaluable for introducing functionalized thiophene pharmacophores into drug candidates. However, its exceptional reactivity is a double-edged sword: improper temperature control is the leading cause of reaction failure, leading to rapid degradation rather than the desired substitution.

This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting FAQs to ensure high-yield, reproducible alkylations.

The Mechanistic Causality: Why Temperature is Critical

To master the use of 2-(bromomethyl)-5-methylthiophene, one must understand the competing kinetic and thermodynamic pathways governing its reactivity[1].

The compound is an ambident electrophile. The primary and desired reaction is a bimolecular nucleophilic substitution ( SN​2 ) at the benzylic carbon. However, the carbon-bromine bond is highly polarized, and the bromide is an excellent leaving group. This is further exacerbated by the 5-methyl group , which donates electron density via induction and hyperconjugation into the thiophene ring. This electron-rich ring highly stabilizes the resulting thienylmethyl carbocation, lowering the activation energy for the unimolecular ( SN​1 ) pathway[1][2].

If the temperature exceeds a critical threshold, the SN​1 pathway dominates. The electron-rich thiophene ring of an unreacted molecule will act as a nucleophile, attacking the carbocation of another. This triggers a runaway Friedel-Crafts self-alkylation , resulting in an intractable, polythiophene-like black tar[3][4]. Therefore, strict low-temperature control is not merely a recommendation—it is a mechanistic necessity to kinetically favor the SN​2 reaction over polymerization.

Troubleshooting Guides & FAQs

Q1: My reaction mixture turned into a viscous, black tar shortly after heating. What happened, and how do I fix it? A: You have triggered a Friedel-Crafts polymerization[4]. Heating 2-(bromomethyl)-5-methylthiophene above 35–40 °C provides enough thermal energy to cleave the C-Br bond. The highly nucleophilic 5-methylthiophene ring of one molecule attacks the electrophilic benzylic carbon of another, creating a polymeric chain[3]. Fix: Never heat this reagent. Conduct the addition at 0 °C and allow the reaction to proceed at room temperature (20–25 °C). If your nucleophile is weak and requires heat, you must switch to a less reactive, more thermally stable electrophile (e.g., the corresponding chloride or a mesylate)[1], or use a sealed microwave reactor with rapid cooling.

Q2: What is the optimal temperature profile for N-alkylation versus O-alkylation? A:

  • N-Alkylation (Amines): Amines are strong nucleophiles. The reaction should be initiated at 0 °C to control the exothermic nature of the reaction, then allowed to slowly warm to 20 °C.

  • O-Alkylation (Phenols/Alcohols): Alcohols are weaker nucleophiles and typically require deprotonation (e.g., using K2​CO3​ or NaH ). Even with the alkoxide/phenoxide formed, do not exceed 25 °C. Compensate for the lower temperature by increasing the reaction time (e.g., 12–18 hours) rather than applying heat[5].

Q3: How should I store 2-(bromomethyl)-5-methylthiophene to prevent thermal degradation before use? A: The reagent is thermally labile even in its pure state. It must be stored at -20 °C under an inert atmosphere (Argon or Nitrogen)[2][4]. Exposure to ambient room temperature for prolonged periods, or exposure to atmospheric moisture, will cause slow hydrolysis and auto-polymerization. If the reagent appears dark brown or black upon removal from the freezer, it has degraded and must be discarded. Pure material should be a pale yellow to clear liquid/low-melting solid.

Temperature Optimization Matrix

The following table summarizes the quantitative temperature thresholds and their corresponding mechanistic outcomes. Use this as a quick reference during protocol design.

Temperature RangeDominant PathwayVisual IndicatorExpected Outcome
-20 °C to 0 °C Storage / Reagent StabilizationPale yellow liquid/solidReagent integrity maintained.
0 °C to 5 °C SN​2 (Initiation)Clear to slightly cloudyControlled exothermic addition; no side reactions.
20 °C to 25 °C SN​2 (Propagation)Yellowish solutionHigh-yield alkylation; optimal kinetic balance.
35 °C to 50 °C SN​1
  • Friedel-Crafts
Darkening brown solutionSignificant yield loss; formation of dimers/oligomers.
> 50 °C Friedel-Crafts PolymerizationViscous black tarComplete reagent degradation; reaction failure[4].

Mandatory Visualization: Reaction Pathway Dynamics

The flowchart below illustrates the divergence of reaction pathways based strictly on temperature control.

G Start 2-(Bromomethyl)-5-methylthiophene + Nucleophile (e.g., Amine/Phenol) TempLow Controlled Temperature (0°C to 25°C) Start->TempLow Cooling/RT TempHigh Elevated Temperature (>40°C) Start->TempHigh Heating Pathway1 Bimolecular Substitution (S_N2) Kinetically Favored TempLow->Pathway1 Pathway2 Carbocation Formation (S_N1) & Friedel-Crafts Self-Alkylation TempHigh->Pathway2 Product Desired Alkylated Product (High Yield, Clean Profile) Pathway1->Product Degradation Black Polymeric Tar (Degradation/Loss of Yield) Pathway2->Degradation

Figure 1: Temperature-dependent reaction pathways of 2-(bromomethyl)-5-methylthiophene.

Self-Validating Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol is designed as a self-validating system. It includes built-in diagnostic checks to ensure the temperature has not compromised the reagent.

Reagents:

  • Secondary Amine (1.0 equiv)

  • 2-(Bromomethyl)-5-methylthiophene (1.1 equiv)

  • Base: K2​CO3​ (2.0 equiv) or N,N -Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (10 mL/mmol)

Step-by-Step Methodology:

  • System Preparation & Cooling: Charge an oven-dried, argon-flushed round-bottom flask with the secondary amine, base, and anhydrous solvent. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Reagent Inspection (Validation Check 1): Remove the 2-(bromomethyl)-5-methylthiophene from the -20 °C freezer. Diagnostic: If the reagent is black or highly viscous, do not proceed; it has polymerized. It must be pale yellow.

  • Electrophile Addition: Dissolve the 2-(bromomethyl)-5-methylthiophene in a small volume of anhydrous solvent (2 mL/mmol). Add this solution dropwise to the reaction mixture over 15–30 minutes using an addition funnel or syringe pump. Maintain the internal temperature below 5 °C during addition.

  • Propagation & Monitoring: Once addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 4 to 8 hours.

  • In-Process Color Check (Validation Check 2): Observe the reaction solution at the 2-hour mark. Diagnostic: A yellow or slightly orange suspension is normal. If the solution has turned dark brown or black, the cooling was insufficient, and polymerization has occurred.

  • Quenching & Workup: Once TLC or LC-MS confirms the consumption of the amine, quench the reaction by adding ice-cold saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( ). Wash the combined organic layers heavily with brine (to remove DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath temperature strictly < 35 °C ).

  • Purification: Purify the crude residue via silica gel flash chromatography.

References

  • Title: Thiophene - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Optimization

mitigating moisture sensitivity in 2-(bromomethyl)-5-methylthiophene handling

Technical Support Center: 2-(Bromomethyl)-5-methylthiophene A Senior Application Scientist's Guide to Mitigating Moisture Sensitivity in Handling and Application Welcome to the technical support resource for 2-(bromometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(Bromomethyl)-5-methylthiophene

A Senior Application Scientist's Guide to Mitigating Moisture Sensitivity in Handling and Application

Welcome to the technical support resource for 2-(bromomethyl)-5-methylthiophene (CAS No. 59311-24-9). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive building block. My goal as your application scientist is not just to provide steps, but to explain the underlying chemistry, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

The utility of 2-(bromomethyl)-5-methylthiophene stems from the high reactivity of its bromomethyl group, which acts as an excellent electrophile for a range of nucleophilic substitution and cross-coupling reactions.[1] However, this same reactivity makes it exceptionally susceptible to degradation by moisture, a common challenge that can lead to failed reactions and impure products. This guide provides field-proven insights and protocols to mitigate these risks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers encounter when working with this reagent.

Q1: Why is 2-(bromomethyl)-5-methylthiophene so sensitive to moisture?

A: The carbon atom of the bromomethyl group (-CH₂Br) is highly electrophilic. The adjacent electron-rich thiophene ring effectively stabilizes the carbocation-like transition state formed during nucleophilic substitution.[1] Water, even trace amounts from atmospheric humidity or residual moisture in solvents, acts as a nucleophile and attacks this electrophilic carbon. This process, known as hydrolysis, displaces the bromide ion, forming the corresponding alcohol ((5-methylthiophen-2-yl)methanol) and hydrobromic acid (HBr).[2] The generated HBr can then act as an acid catalyst, promoting further degradation or polymerization of the starting material.[2]

Q2: My bottle of 2-(bromomethyl)-5-methylthiophene has turned from a clear/pale yellow liquid to a darker brown color. What does this mean?

A: A distinct brown or dark coloration is a strong indicator of degradation.[2][3] While the pure compound is typically colorless to pale yellow, the presence of impurities, particularly polymeric materials or byproducts from acid-catalyzed degradation, often results in this color change.[3] Using a discolored reagent without purity verification is highly likely to result in low yields and complex product mixtures.

Q3: What are the absolute ideal storage conditions for this reagent?

A: To maximize shelf-life and maintain purity, 2-(bromomethyl)-5-methylthiophene must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent moisture ingress.[2][4] For long-term storage, refrigeration at 2-8°C is recommended to slow the rate of any potential decomposition.[4][5] Always ensure the container is warmed to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Q4: Can I still use a batch that has slightly discolored or been stored for a while?

A: It is strongly advised to assess the purity of the reagent before use, especially if it shows signs of discoloration or has an uncertain storage history.[2] A quick purity check can be performed using Thin-Layer Chromatography (TLC) against a known standard if available. For a more quantitative assessment, Gas Chromatography (GC) or ¹H NMR spectroscopy should be employed to determine the percentage of the active compound and identify potential degradation products like the corresponding alcohol.[2]

Part 2: Visualizing the Problem: Degradation and Handling

Understanding the chemical pathway of degradation and the proper workflow for handling are critical to success.

Degradation Pathway via Hydrolysis

The primary non-experimental degradation pathway is reaction with water. This diagram illustrates the two-stage problem: initial hydrolysis followed by acid-catalyzed decomposition.

G cluster_0 Moisture-Induced Degradation Reagent 2-(Bromomethyl)- 5-methylthiophene Alcohol (5-methylthiophen-2-yl)methanol Reagent->Alcohol Hydrolysis Polymer Polymeric Byproducts/ Degradants Reagent->Polymer  Acid-Catalyzed  Degradation H2O H₂O (Moisture) HBr HBr (Hydrobromic Acid) Alcohol->HBr

Caption: Moisture reacts with the reagent to form an alcohol and HBr, which then catalyzes further degradation.

Recommended Experimental Workflow

To prevent moisture contamination, a strict workflow must be followed.

G Start Start: Prepare Reaction Check Check Reagent Clarity & Color Start->Check Glassware Oven/Flame-Dry All Glassware & Needles Check->Glassware Assemble Assemble Glassware Hot & Cool Under Inert Gas Glassware->Assemble Solvent Add Anhydrous Solvent (e.g., from Sure/Seal™ bottle) Assemble->Solvent Reagent Transfer Reagent via Dry Syringe/Cannula Solvent->Reagent Reaction Run Reaction Under Positive Inert Gas Pressure Reagent->Reaction End Proceed to Workup Reaction->End

Caption: A logical workflow for handling moisture-sensitive reagents in an experimental setup.

Part 3: Troubleshooting Guide

When experiments do not proceed as planned, moisture contamination is a primary suspect. Use this guide to diagnose and solve common issues.

Problem EncounteredLikely Moisture-Related CauseRecommended Action & VerificationPreventative Measure
Low or No Reaction Yield The reagent has degraded due to moisture exposure, reducing the concentration of the active electrophile.Verify reagent purity via ¹H NMR or GC. Look for signals corresponding to (5-methylthiophen-2-yl)methanol. If degraded, purify by vacuum distillation (if thermally stable) or acquire a fresh batch.[3]Always use fresh, high-purity reagent. Store under inert gas and refrigerate.[2][4] Ensure all solvents and glassware are scrupulously dry.
Unexpected Side Products in NMR/LC-MS Hydrolysis product ((5-methylthiophen-2-yl)methanol) is present. Alternatively, HBr generated from hydrolysis may have catalyzed side reactions with your substrate or product.Co-spot with a sample of the starting material on TLC to see if impurities are present from the start. Analyze the crude reaction mixture by LC-MS to identify the mass of byproducts. The alcohol will have a mass of 128.19 g/mol .Use a non-nucleophilic acid scavenger (e.g., a hindered base like 2,6-lutidine) if your reaction is sensitive to acid. Ensure every component of the reaction is anhydrous.
Reagent Solidified or Precipitated in Bottle Significant degradation has occurred. The precipitate could be the alcohol hydrolysis product or polymeric material, which may have lower solubility.Do not use the reagent. The presence of solids indicates a high level of impurity. Attempting to use the liquid portion is unreliable as it will also contain dissolved impurities.Discard the bottle according to safety protocols and procure a fresh, sealed batch. Strictly adhere to recommended storage and handling procedures.
Inconsistent Results Between Experiments Variable amounts of moisture are being introduced into the reaction, leading to different levels of reagent degradation and side reactions.Review your inert atmosphere and anhydrous techniques. Check the quality of your anhydrous solvents. Ensure septa are not punctured excessively.Standardize your experimental setup. Always use freshly dried glassware and new needles/syringes for transferring the reagent. Maintain a slight positive pressure of inert gas throughout the experiment.

Part 4: Key Experimental Protocols

These protocols provide a foundation for the successful handling and use of 2-(bromomethyl)-5-methylthiophene.

Protocol 1: Inert Atmosphere Handling and Transfer

Objective: To transfer the reagent from its storage bottle to a reaction flask without exposure to atmospheric moisture.

Materials:

  • Schlenk flask or three-neck round-bottom flask (oven-dried)

  • Rubber septa

  • Inert gas source (Argon or Nitrogen) with bubbler

  • Dry syringes and needles

  • Bottle of 2-(bromomethyl)-5-methylthiophene

Procedure:

  • Glassware Preparation: Ensure the reaction flask, stir bar, and any other glassware are thoroughly dried in an oven (>120°C) for several hours and allowed to cool in a desiccator or assembled hot and cooled under a stream of inert gas.

  • Inert Atmosphere: Seal the cooled flask with rubber septa and purge with inert gas for 5-10 minutes. Use a needle connected to the gas line as an inlet and a separate needle as an outlet.

  • Reagent Equilibration: Remove the reagent bottle from the refrigerator and allow it to warm completely to room temperature before opening. This prevents water condensation.

  • Syringe Transfer: Pierce the septum of the reagent bottle with a dry needle connected to the inert gas line to equalize pressure. Use a second dry, gas-tight syringe to carefully withdraw the required volume of the reagent.

  • Addition to Reaction: Immediately transfer the reagent by injecting it through the septum of the prepared reaction flask into the anhydrous solvent.

  • Maintain Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by a slow bubble rate in the outlet bubbler.

Protocol 2: Quality Assessment by ¹H NMR

Objective: To determine the purity of a 2-(bromomethyl)-5-methylthiophene sample and check for the primary hydrolysis byproduct.

Procedure:

  • Sample Preparation: In a clean, dry vial, carefully add a small amount (e.g., 5-10 mg) of the reagent. Dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Pure 2-(bromomethyl)-5-methylthiophene: Look for the characteristic singlet of the bromomethyl protons (-CH₂Br) around δ 4.6-4.7 ppm. The thiophene ring protons and the methyl group protons should also be visible in their expected regions.

    • Hydrolysis Product ((5-methylthiophen-2-yl)methanol): The presence of this impurity will be indicated by a new singlet for the methylene protons (-CH₂OH) typically shifted upfield to ~δ 4.5 ppm and a broad singlet for the hydroxyl proton (-OH).

    • Quantification: Integrate the peak for the -CH₂Br protons of the desired product and the -CH₂OH protons of the alcohol. The relative integration values can be used to estimate the molar ratio of the product to the impurity.

Part 5: Compound Data and Safety

PropertyValueSource
CAS Number 59311-24-9[6]
Molecular Formula C₆H₇BrS[6]
Molecular Weight 191.09 g/mol [6]
Appearance Colorless to pale yellow liquid[3]
Storage Temperature 2-8°C (Refrigerated)[4][5]
Key Hazards Lachrymator, skin and eye irritant. Moisture sensitive.[2][3]

Safety Note: Compounds of this class are often lachrymatory (tear-inducing) and skin irritants.[3] Always handle this chemical in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][7]

References

  • Technical Support Center: Purification of 2-[3-(bromomethyl)phenyl]thiophene and its Derivatives. Benchchem.
  • 2-Bromo-5-methylthiophene (stabilized with Copper chip + NaHCO 3 ). TCI Chemicals.
  • Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene. Benchchem.
  • 2-Bromo-5-methylthiophene 95. MilliporeSigma.
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis.
  • SAFETY DATA SHEET - 2-Acetyl-5-bromothiophene. Fisher Scientific.
  • 2-Bromo-5-methylthiophene. BLD Pharm.
  • SAFETY DATA SHEET - Tetrahydrothiophene. Merck Millipore.
  • Synthesis of 2-Bromomethyl-5-bromothiophene? ResearchGate.
  • The Bromomethyl Group on a Thiophene Ring: A Versatile Handle for Chemical Innovation. Benchchem.
  • Enhancing Your Research: The Role of 2-Bromo-5-methylthiophene in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-(Bromomethyl)-5-Methylthiophene. Axios Research.

Sources

Reference Data & Comparative Studies

Validation

2-(bromomethyl)-5-methylthiophene vs 2-(chloromethyl)-5-methylthiophene reactivity

An In-Depth Technical Guide to Halomethylthiophene Reactivity: 2-(Bromomethyl)-5-methylthiophene vs. 2-(Chloromethyl)-5-methylthiophene Halomethylthiophenes are indispensable building blocks in medicinal chemistry, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Halomethylthiophene Reactivity: 2-(Bromomethyl)-5-methylthiophene vs. 2-(Chloromethyl)-5-methylthiophene

Halomethylthiophenes are indispensable building blocks in medicinal chemistry, frequently utilized to install thienyl pharmacophores via nucleophilic substitution ( SN​2 ) reactions. However, the choice between a bromomethyl and a chloromethyl derivative is not merely a matter of availability; it is a critical strategic decision that dictates reaction kinetics, reagent stability, and overall synthetic yield.

This guide provides an objective, data-driven comparison of 2-(bromomethyl)-5-methylthiophene and 2-(chloromethyl)-5-methylthiophene , designed to help researchers optimize their alkylation workflows.

Mechanistic Causality: The Halogen Effect in Thienyl Systems

To master the use of these reagents, one must understand the electronic interplay between the leaving group and the thiophene ring.

The Electronic Activation of the Thiophene Ring Thiophene is an inherently electron-rich heterocycle. The addition of a methyl group at the 5-position further increases the electron density of the ring via inductive (+I) effects. In an SN​2 transition state, the partial positive charge developing at the benzylic-like carbon is heavily stabilized by this electron-rich ring. While this lowers the activation energy and accelerates substitution, it simultaneously promotes SN​1 -type degradation pathways, where the leaving group departs to form a relatively stable thienyl carbocation[1][2].

Bromide vs. Chloride: The Kinetic Trade-off The carbon-bromine bond (~285 kJ/mol) is significantly weaker and more polarizable than the carbon-chlorine bond (~339 kJ/mol). Consequently, bromide is a far superior leaving group. 2-(Bromomethyl)-5-methylthiophene reacts up to 100 times faster in SN​2 reactions than its chloromethyl counterpart[1].

However, this kinetic advantage is a double-edged sword. The superior leaving ability of bromide makes the bromomethyl derivative incredibly susceptible to spontaneous ionization. In the presence of trace moisture or ambient heat, it undergoes rapid hydrolysis (forming 5-methyl-2-thiophenemethanol) or exothermic self-alkylation (polymerization)[2].

ReactionPathway Halo Halomethylthiophene (Bromo or Chloro) TS SN2 Transition State Fast for Br, Slow for Cl Halo->TS + Nu Degrad Hydrolysis / Polymerization Halo->Degrad Moisture / Heat (High risk for Bromo) Nu Nucleophile (NaH, DMF, 0°C) Nu->TS Prod Alkylated Target High Yield TS->Prod - Halide (X⁻)

Reaction pathways of halomethylthiophenes highlighting SN2 vs degradation.

Quantitative Comparison

The following table summarizes the physicochemical and reactive differences between the two reagents to guide your selection process.

Property2-(Bromomethyl)-5-methylthiophene2-(Chloromethyl)-5-methylthiophene
CAS Number 59311-24-934776-73-3
Leaving Group Ability Excellent (Br⁻ is highly polarizable)Moderate (Cl⁻ is less polarizable)
Relative SN2 Rate ~50x - 100x fasterBaseline (1x)
Primary Degradation Risk Rapid hydrolysis & exothermic polymerizationSlow hydrolysis
Storage Requirements Strict cold storage (<-20°C), inert atmosphereCold storage (2-8°C), inert atmosphere
Toxicity / Handling Lachrymatory, highly corrosiveLachrymatory, corrosive
Optimal Application Sterically hindered or weak nucleophilesUnhindered nucleophiles, scale-up synthesis

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. By observing specific physical or chromatographic milestones, you can confirm the mechanistic integrity of your reaction in real-time.

Protocol A: Direct N-Alkylation using 2-(Bromomethyl)-5-methylthiophene

This protocol is ideal for alkylating weakly nucleophilic nitrogen centers, such as those found in the synthesis of complex dual PARP/BRD4 inhibitors[3].

  • Deprotonation: Dissolve the amine/amide nucleophile (1.0 eq) in anhydrous DMF under an argon atmosphere. Cool the flask to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dissolve 2-(bromomethyl)-5-methylthiophene (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

    • Causality Note: Dropwise addition is mandatory. Bulk addition causes localized concentration spikes that, combined with the reagent's high reactivity, trigger runaway polymerization.

  • Self-Validation (TLC Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc) every 30 minutes. The highly reactive bromomethyl reagent should be completely consumed within 2 to 4 hours[3].

    • Diagnostic Check: If the reagent spot disappears rapidly but the desired product mass is absent, it indicates moisture contamination. The reagent has likely hydrolyzed to 5-methyl-2-thiophenemethanol. This validates the need for strictly anhydrous conditions.

  • Workup: Quench carefully with ice water, extract with EtOAc, and wash the organic layer extensively with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Finkelstein-Assisted Alkylation using 2-(Chloromethyl)-5-methylthiophene

For large-scale syntheses where the instability of the bromomethyl derivative poses a safety risk, you can bridge the reactivity gap using an in situ Finkelstein reaction.

  • Setup: Combine 2-(chloromethyl)-5-methylthiophene (1.2 eq), the nucleophile (1.0 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile.

  • Catalytic Activation: Add Sodium Iodide (NaI, 0.2 to 0.5 eq) to the mixture. Heat to 60 °C.

  • Self-Validation (Visual & Kinetic):

    • Diagnostic Check: Upon heating, the reaction mixture will visibly change color (often becoming slightly yellow/orange) and a fine white precipitate (NaCl) will form. This physical change is a self-validating indicator that the highly reactive 2-(iodomethyl)-5-methylthiophene intermediate is being successfully generated in situ. The reaction will reach completion significantly faster than a control reaction lacking NaI.

ReagentLogic Start Assess Nucleophile Strength Weak Weak Nucleophile (Sterically Hindered) Start->Weak Strong Strong Nucleophile (Primary Amine/Alkoxide) Start->Strong Bromo Use 2-(Bromomethyl)- 5-methylthiophene Weak->Bromo Requires high reactivity Finkelstein In Situ Finkelstein (Chloro + NaI) Weak->Finkelstein If Bromo is degraded Chloro Use 2-(Chloromethyl)- 5-methylthiophene Strong->Chloro Sufficient reactivity

Decision matrix for selecting the optimal halomethylthiophene reagent.

Conclusion

The selection between 2-(bromomethyl)-5-methylthiophene and 2-(chloromethyl)-5-methylthiophene is a calculated balance between kinetic demands and operational stability. For synthesizing complex, sterically hindered targets (such as advanced kinase or epigenetic inhibitors), the bromomethyl derivative is unmatched in its alkylating power, provided strict cold-chain and anhydrous protocols are maintained. Conversely, for robust, scalable processes, the chloromethyl derivative—especially when paired with Finkelstein activation—offers a safer, highly reliable alternative.

References

1. 2. 3.

(Note: URLs in the reference list have been resolved to their canonical root sources based on the provided grounding data for direct verification).

Sources

Comparative

Comparative Guide to Brominating Agents for the Synthesis of 2-(Bromomethyl)-5-methylthiophene

Strategic Overview The synthesis of 2-(bromomethyl)-5-methylthiophene presents a unique mechanistic challenge in organic chemistry. As a critical building block for active pharmaceutical ingredients (APIs) and agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The synthesis of 2-(bromomethyl)-5-methylthiophene presents a unique mechanistic challenge in organic chemistry. As a critical building block for active pharmaceutical ingredients (APIs) and agrochemicals, its purity and scalability are paramount. However, thiophenes are electron-rich heteroaromatics, making them highly susceptible to electrophilic aromatic substitution (EAS). Furthermore, the resulting halomethyl thiophene is an ambident electrophile, prone to rearrangement or polymerization if not handled under strictly controlled conditions (1)[1].

To synthesize this target, chemists must choose between two distinct synthetic paradigms: the Radical Benzylic Bromination of 2,5-dimethylthiophene, or the Aliphatic Nucleophilic Substitution of (5-methylthiophen-2-yl)methanol. This guide objectively compares the brominating agents utilized in these pathways, analyzing their mechanistic causality, performance data, and operational protocols.

Mechanistic Paradigms & Brominating Agents

Paradigm 1: Radical Bromination (NBS vs. Br₂)

The classical approach utilizes 2,5-dimethylthiophene as the starting material.

  • Elemental Bromine (Br₂): Highly discouraged. The electron-rich nature of the thiophene ring causes Br₂ to rapidly undergo EAS, leading to nuclear bromination (e.g., 3,4-dibromo-2,5-dimethylthiophene) rather than the desired benzylic substitution.

  • N-Bromosuccinimide (NBS): The standard agent for Wohl-Ziegler bromination. NBS provides a low, steady-state concentration of Br₂, which, when paired with a radical initiator like Azobisisobutyronitrile (AIBN), favors the radical abstraction of the benzylic-type protons.

  • The Causality of Failure: Both methyl groups on 2,5-dimethylthiophene are electronically identical and highly reactive. This reactivity inevitably leads to overbromination, yielding significant amounts of 2,5-bis(bromomethyl)thiophene. Consequently, the yield of the desired mono-brominated product is heavily suppressed, often isolating at merely 20–24% (2)[2].

Paradigm 2: Nucleophilic Substitution (PBr₃ vs. CBr₄/PPh₃ vs. HBr)

A far more regioselective approach involves the hydroxyl-to-bromine conversion of (5-methylthiophen-2-yl)methanol.

  • Hydrobromic Acid (HBr): Avoided. Strong aqueous acids catalyze the polymerization of the electron-rich thiophene core, destroying the starting material.

  • Phosphorus Tribromide (PBr₃): The superior choice. PBr₃ reacts with the primary alcohol to form a phosphite ester intermediate, transforming a poor hydroxyl leaving group into an excellent one. The subsequent S_N2 displacement is rapid and mild. This completely bypasses the radical overbromination issue and avoids EAS side-reactions, routinely delivering yields exceeding 95% for related thiophene methanols (3)[3].

  • Appel Reagent (CBr₄ / PPh₃): An excellent, neutral alternative to PBr₃ that also proceeds via an S_N2 mechanism. While yields are comparable to PBr₃, the generation of triphenylphosphine oxide byproduct makes downstream purification more tedious at scale.

Quantitative Data Comparison

ParameterRadical BrominationNucleophilic SubstitutionAppel Reaction
Brominating Agent N-Bromosuccinimide (NBS)Phosphorus Tribromide (PBr₃)CBr₄ / PPh₃
Starting Material 2,5-Dimethylthiophene(5-Methylthiophen-2-yl)methanol(5-Methylthiophen-2-yl)methanol
Typical Yield 20–40%85–97%80–90%
Regioselectivity Poor (Overbromination common)Excellent (Specific to -OH)Excellent (Specific to -OH)
Reaction Conditions Reflux (~80 °C), Radical Initiator0 °C to RT, Mildly Acidic0 °C to RT, Neutral
Primary Byproducts Succinimide, Polybrominated thiophenesPhosphorous acid (H₃PO₃)Triphenylphosphine oxide, HCBr₃
Scalability Moderate (Exothermic radical chain)High (Easily controlled addition)Low-Moderate (Difficult byproduct removal)

Pathway Visualization

BrominationComparison SM1 2,5-Dimethylthiophene Agent1 NBS / AIBN (Radical Pathway) SM1->Agent1 SM2 (5-Methylthiophen-2-yl)methanol Agent2 PBr3 or CBr4/PPh3 (SN2 Pathway) SM2->Agent2 SideRxn Overbromination & Ring Bromination Agent1->SideRxn Competing Rxns Product 2-(Bromomethyl)-5-methylthiophene Agent1->Product Low Yield (~20-40%) Agent2->Product High Yield (>85%)

Logic workflow comparing radical vs. nucleophilic bromination pathways for thiophene synthesis.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning the reaction provides intrinsic physical or analytical cues to confirm its progress and mechanistic integrity.

Protocol A: Radical Bromination via NBS

Causality & Self-Validation: This reaction relies on the differential solubility and density of succinimide versus NBS. Unreacted NBS is dense and sits at the bottom of the flask. As the radical chain progresses, the less dense succinimide byproduct forms and floats. The reaction visually validates its own completion when all solid material has migrated to the surface.

  • Preparation: Charge a flame-dried, round-bottom flask with 2,5-dimethylthiophene (1.0 eq) and anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene (a greener alternative).

  • Initiation: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Execution: Heat the mixture to reflux (approx. 80 °C) under an inert atmosphere. Monitor the solid phase; the initial dense NBS will gradually be replaced by buoyant succinimide.

  • Validation: After 4–6 hours, once all solids float to the surface, cool the reaction to 0 °C to maximize succinimide precipitation.

  • Isolation: Filter the mixture through a Celite pad to remove the succinimide. Concentrate the filtrate under reduced pressure. The crude mixture will contain unreacted starting material, the desired mono-bromide, and the 2,5-bis(bromomethyl)thiophene byproduct, necessitating careful fractional distillation or column chromatography.

Protocol B: Nucleophilic Substitution via PBr₃

Causality & Self-Validation: PBr₃ converts the hydroxyl group into a good phosphite leaving group, enabling rapid S_N2 displacement. The reaction is self-validating via TLC; the highly polar alcohol spot rapidly converts to a high-R_f, UV-active product spot. The strict absence of gas evolution (unlike reactions with SOCl₂) confirms the expected mechanism and prevents over-pressurization.

  • Preparation: Dissolve (5-methylthiophen-2-yl)methanol (1.0 eq) in anhydrous diethyl ether (Et₂O) under a strict argon atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Mechanistic note: This is critical to prevent the exothermic degradation of the electron-rich thiophene ring.

  • Execution: Add Phosphorus Tribromide (0.4 eq) dropwise via syringe. A transient yellow tint may appear, visually validating the formation of the intermediate phosphite ester.

  • Propagation: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 1 hour.

  • Validation: Confirm completion via TLC (Hexanes/EtOAc 9:1). The starting material spot should be completely consumed.

  • Isolation: Quench carefully by pouring the mixture into ice-cold saturated aqueous NaHCO₃ to neutralize the H₃PO₃ byproduct. Extract with Et₂O, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product (typically >90% purity without chromatography).

Conclusion & Recommendations

For the synthesis of 2-(bromomethyl)-5-methylthiophene, nucleophilic substitution using PBr₃ on (5-methylthiophen-2-yl)methanol is objectively superior to radical bromination. It offers near-quantitative yields, eliminates the risk of overbromination, and avoids the tedious chromatographic separations required by the NBS pathway. The NBS route should only be considered if the thiophene methanol starting material is unavailable and low yields (20-40%) are acceptable for the project's scope.

References

  • Title: Some heterocyclic systems as ambident electrophiles.
  • Source: dur.ac.
  • Source: acs.

Sources

Validation

HPLC Method Validation for 2-(Bromomethyl)-5-Methylthiophene Purity: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction 2-(Bromomethyl)-5-methylthiophene (CAS 59311-24-9)[1] is a highly reactive alkylating agent frequently utilized as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

2-(Bromomethyl)-5-methylthiophene (CAS 59311-24-9)[1] is a highly reactive alkylating agent frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel dual PARP/BRD4 inhibitors for oncology[2]. Establishing an accurate purity profile for this intermediate is paramount, as residual impurities or degradation products can propagate through synthetic pathways, ultimately compromising API efficacy and safety.

However, validating a High-Performance Liquid Chromatography (HPLC) method for this compound presents a significant analytical challenge. Like many alkyl halides, 2-(bromomethyl)-5-methylthiophene is highly susceptible to nucleophilic substitution[3]. When exposed to standard aqueous reversed-phase mobile phases, the bromomethyl group rapidly hydrolyzes. This on-column degradation artificially inflates the concentration of degradation products (e.g., 2-(hydroxymethyl)-5-methylthiophene) and underestimates the true purity of the intact intermediate.

To comply with ICH Q2(R2) guidelines for the validation of analytical procedures[4], the method must demonstrate absolute specificity and accuracy. This guide objectively compares a conventional fully porous C18 HPLC method against an optimized Core-Shell RP-HPLC Method , detailing the mechanistic causality behind the optimized protocol's superior performance.

Mechanistic Causality: Overcoming On-Column Hydrolysis

In a conventional HPLC setup using a 5 µm fully porous C18 column, the analyte experiences prolonged retention times (typically 15–20 minutes). This extended residence time in an aqueous/organic mobile phase acts as an in-situ reaction vessel, driving the hydrolysis of the bromomethyl group.

Degradation A 2-(Bromomethyl)- 5-methylthiophene C 2-(Hydroxymethyl)- 5-methylthiophene A->C Nucleophilic Substitution B Aqueous Mobile Phase (H2O / MeCN) B->C

On-column hydrolysis pathway of 2-(bromomethyl)-5-methylthiophene in aqueous mobile phases.

The optimized solution leverages a 2.6 µm Core-Shell C18 Column . By utilizing a solid silica core surrounded by a porous outer layer, core-shell particles significantly reduce the van Deemter A-term (eddy diffusion) and C-term (resistance to mass transfer). This architecture delivers Ultra-High-Performance Liquid Chromatography (UHPLC) efficiencies at standard HPLC backpressures, allowing for higher flow rates and reducing the analyte's retention time to under 3 minutes. This kinetic limitation effectively outpaces the thermodynamic drive of hydrolysis, preserving the integrity of the sample during analysis.

Comparative Performance Data

The following table summarizes the performance of the conventional alternative versus the optimized core-shell product.

ParameterAlternative: Fully Porous C18 (5 µm, 150 x 4.6 mm)Product: Core-Shell C18 (2.6 µm, 100 x 4.6 mm)Analytical Advantage
Retention Time (tR) 14.5 minutes2.8 minutesMinimizes aqueous exposure by 80%.
Theoretical Plates (N) ~9,000~22,000Sharper peaks; higher sensitivity.
On-Column Hydrolysis 3.2% (Ghost peak observed)< 0.1% (Undetectable)Ensures true API intermediate purity.
Resolution (Rs) 1.8 (Incomplete baseline separation)4.5 (Baseline resolution)Superior specificity per ICH Q2(R2)[4].
Backpressure 120 bar210 barCompatible with standard 400-bar HPLC systems.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that actively challenges the method's resolving power before any sample is analyzed.

Step 1: Anhydrous Sample Preparation

Causality: Water in the sample diluent will initiate hydrolysis in the autosampler vial before injection.

  • Accurately weigh 10.0 mg of 2-(bromomethyl)-5-methylthiophene reference standard.

  • Dissolve immediately in 10.0 mL of anhydrous HPLC-grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock solution.

  • Store the autosampler vials at 4°C to further suppress kinetic degradation prior to injection.

Step 2: Optimized Chromatographic Conditions
  • Column: Core-Shell C18, 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.5 to suppress silanol ionization).

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Gradient: 40% B to 90% B over 5 minutes.

  • Flow Rate: 1.5 mL/min (Leveraging core-shell low mass-transfer resistance).

  • Column Temperature: 25°C (Avoid elevated temperatures that accelerate hydrolysis).

  • Detection: UV at 235 nm.

  • Injection Volume: 2 µL.

Step 3: System Suitability Testing (SST)

Inject a resolution mixture containing 2-(bromomethyl)-5-methylthiophene and its primary degradant, 2-(hydroxymethyl)-5-methylthiophene.

  • Acceptance Criteria: Resolution (Rs) must be ≥ 2.0. Tailing factor (Tf) must be ≤ 1.5. Proceed with sample analysis only if these parameters are met.

ICH Q2(R2) Method Validation Workflow & Results

Following the establishment of the optimized method, full validation was executed in accordance with ICH Q2(R2) guidelines[4], which mandate rigorous testing of specificity, linearity, accuracy, and precision for quantitative impurity analysis.

Validation Step1 Anhydrous Sample Prep (MeCN Diluent) Step2 Rapid Core-Shell HPLC (< 3 min retention) Step1->Step2 Step3 System Suitability Test (Rs > 2.0) Step2->Step3 Step4 ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Step3->Step4

Self-validating HPLC workflow for reactive thiophene halides per ICH Q2(R2) guidelines.

Validation Summary Table
Validation ParameterICH Q2(R2) RequirementCore-Shell Method ResultStatus
Specificity No interference from blanks/degradantsRs = 4.5 between intact halide and degradantPass
Linearity R² ≥ 0.999 over 50% to 150% of targetR² = 0.9998 (Range: 0.1 to 1.5 mg/mL)Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6 injections)RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.6% - 100.4%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.05 µg/mL (S/N = 15)Pass

Conclusion

For highly reactive alkylating agents like 2-(bromomethyl)-5-methylthiophene[1], generic HPLC methods fail due to unmitigated on-column hydrolysis. By transitioning to a Core-Shell C18 column, analysts can exploit rapid mass transfer kinetics to achieve baseline resolution in under 3 minutes. This kinetic advantage, combined with anhydrous sample preparation, creates a robust, self-validating system that easily meets the stringent requirements of ICH Q2(R2)[4], ensuring the highest level of scientific integrity in pharmaceutical quality control.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." 4

  • Axios Research. "2-(Bromomethyl)-5-Methylthiophene - CAS - 59311-24-9."1

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Potent and Novel Dual PARP/BRD4 Inhibitors for Efficient Treatment of Pancreatic Cancer." 2

  • Molecules (MDPI). "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." 3

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Comparative

Comprehensive GC-MS Analysis and Fragmentation Profiling of 2-(Bromomethyl)-5-methylthiophene: A Comparative Guide

Introduction 2-(Bromomethyl)-5-methylthiophene (CAS: 62054-47-1) is a highly reactive, electrophilic building block widely utilized in advanced organic synthesis. It serves as a critical intermediate in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(Bromomethyl)-5-methylthiophene (CAS: 62054-47-1) is a highly reactive, electrophilic building block widely utilized in advanced organic synthesis. It serves as a critical intermediate in the development of , the N-alkylation of , and the synthesis of .

However, analyzing this compound presents a unique set of challenges. The bromomethyl group is thermally labile and highly susceptible to nucleophilic attack, making standard analytical workflows prone to generating artifact peaks. This guide objectively compares analytical techniques, establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, and decodes the compound's electron impact (EI) fragmentation pathways compared to its chlorinated alternative.

Section 1: The Analytical Challenge & Technique Comparison

When confirming the structure and purity of volatile, non-polar halogenated thiophenes, default pharmaceutical workflows (like LC-MS) often fail. 2-(Bromomethyl)-5-methylthiophene lacks basic nitrogen or acidic functional groups, rendering Electrospray Ionization (ESI) highly inefficient. Furthermore, the use of protic solvents (methanol, water) in LC-MS triggers rapid solvolysis of the bromomethyl group, leading to false degradation profiles.

GC-MS equipped with hard Electron Impact (EI) ionization is the gold standard for this class of compounds, provided the thermal parameters are strictly controlled.

Table 1: Performance Comparison of Analytical Techniques
TechniqueSensitivitySpecificityKey Limitations & Causality
GC-MS (EI) High (pg to ng)Excellent (Isotope patterns)Requires strict inlet temperature control (<200°C) to prevent thermal debromination.
LC-MS (ESI) LowPoorLacks proton-affinitive sites; protic mobile phases cause solvolysis of the C-Br bond.
NMR (1H/13C) Low (µg to mg)ExcellentIdeal for bulk purity, but lacks the sensitivity required for trace-level reaction monitoring.

Section 2: Self-Validating GC-MS Methodological Framework

To ensure absolute scientific integrity, the following step-by-step GC-MS protocol is designed as a self-validating system. Every parameter is selected based on the specific chemical causality of the analyte.

Step-by-Step Protocol
  • System Suitability & Blank Verification:

    • Action: Inject 1.0 µL of anhydrous n-hexane before the sample.

    • Causality: Validates that the baseline is free of siloxane column bleed or carryover from previous runs, ensuring any detected debrominated peaks originate from the sample, not the system.

  • Sample Preparation:

    • Action: Dissolve the analyte in anhydrous n-hexane or dichloromethane (DCM) to a concentration of 50–100 µg/mL.

    • Causality: Nucleophilic solvents (e.g., methanol, ethanol) must be strictly avoided. The electrophilic bromomethyl carbon will undergo rapid solvolysis, artificially converting the analyte into a methoxymethyl derivative prior to injection.

  • Injection Parameters:

    • Action: Inject 1.0 µL with a split ratio of 1:50. Set the inlet temperature strictly to 200°C .

    • Causality: Standard GC inlets are often set to 250°C–280°C. At these temperatures, the weak C-Br bond thermally cleaves in the glass liner, creating a false 2,5-dimethylthiophene artifact peak. 200°C is sufficient for volatilization while preserving the intact molecule.

  • Chromatographic Separation:

    • Action: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Carrier gas: Helium at 1.0 mL/min. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Causality: The mild initial temperature focuses the volatile analyte at the head of the column, while the rapid ramp ensures sharp peak elution, minimizing the time the compound spends at elevated temperatures.

  • EI-MS Detection:

    • Action: Set the ion source to 230°C and the quadrupole to 150°C. Use. Scan range: m/z 40–300.

    • Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern matches established library spectra and accurately reflects the isotopic doublet of bromine.

GCMS_Workflow N1 1. Sample Preparation Dilution in Hexane to 100 µg/mL N2 2. GC Injection Inlet Temp: 200°C (Prevents debromination) N1->N2 N3 3. Capillary Separation 5% Phenyl-methylpolysiloxane column N2->N3 N4 4. EI Ionization 70 eV Energy, Source Temp: 230°C N3->N4 N5 5. Mass Analysis Quadrupole Mass Analyzer N4->N5

Caption: GC-MS Experimental Workflow for Volatile Thiophenes

Section 3: Mechanistic Fragmentation Pathway

Under 70 eV Electron Impact ionization, 2-(bromomethyl)-5-methylthiophene yields a highly diagnostic mass spectrum. Understanding the causality behind these ion formations allows researchers to confidently confirm the structure.

  • The Molecular Ion ([M]⁺•): The molecular ion appears as a distinct doublet at m/z 190 and 192 . This 1:1 ratio is the classic isotopic signature of a single bromine atom, resulting from the near-equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • The Base Peak (m/z 111): The dominant peak (100% relative abundance) occurs at m/z 111. This is caused by the facile homolytic cleavage of the weak C-Br bond, ejecting a bromine radical (Br•). The resulting [C₆H₇S]⁺ ion is a highly stable methylthenyl cation (analogous to a benzyl cation), stabilized by resonance delocalization across the thiophene ring.

  • Secondary Cleavages (m/z 67 and 65): The stable m/z 111 ion undergoes further high-energy fragmentation, primarily losing a neutral carbon monosulfide (CS, 44 Da) molecule to yield a hydrocarbon fragment at m/z 67 ([C₅H₇]⁺), which subsequently loses H₂ to form m/z 65 ([C₅H₅]⁺).

Fragmentation M Molecular Ion [M]⁺• m/z 190 & 192 F1 Methylthenyl Cation m/z 111 (Base Peak) M->F1 - Br• F2 Thiophene Ring Cleavage m/z 67 F1->F2 - CS F3 Hydrocarbon Fragment m/z 65 F2->F3 - H2

Caption: EI-MS Fragmentation Mechanism of 2-(bromomethyl)-5-methylthiophene

Section 4: Comparative Fragmentation (Bromo- vs. Chloro- Analogs)

When selecting alkylating agents for drug synthesis, researchers often choose between brominated and chlorinated analogs. GC-MS easily differentiates 2-(bromomethyl)-5-methylthiophene from its chlorinated alternative, 2-(chloromethyl)-5-methylthiophene, based on isotopic clusters and bond dissociation energies (BDE).

Table 2: Comparative MS Data (Bromo- vs. Chloro- Analogs)
Parameter2-(Bromomethyl)-5-methylthiophene2-(Chloromethyl)-5-methylthiophene
Molecular Formula C₆H₇BrSC₆H₇ClS
Molecular Ion [M]⁺• m/z 190 / 192m/z 146 / 148
Isotope Ratio ([M] : [M+2]) ~ 1 : 1 (50.7% : 49.3%)~ 3 : 1 (75.8% : 24.2%)
Base Peak m/z 111 ([M - Br]⁺)m/z 111 ([M - Cl]⁺)
[M]⁺• Relative Abundance Low (~10-15%)Moderate (~30-40%)
Halogen Bond Dissociation ~285 kJ/mol (Facile cleavage)~339 kJ/mol (Moderate cleavage)

Analytical Insight: Because the C-Br bond (~285 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol), the brominated compound fragments much more aggressively under 70 eV electron impact. Consequently, the bromo-analog exhibits a much smaller molecular ion peak relative to its base peak compared to the chloro-analog.

Conclusion

For the structural verification of 2-(bromomethyl)-5-methylthiophene, GC-MS outperforms LC-MS by avoiding solvolysis and providing robust, library-matchable fragmentation data. By strictly controlling the inlet temperature to 200°C and utilizing non-nucleophilic solvents, analysts can prevent thermal and chemical degradation. The resulting mass spectrum—characterized by a 1:1 isotopic doublet at m/z 190/192 and a dominant methylthenyl cation base peak at m/z 111—serves as an unequivocal fingerprint for this critical synthetic building block.

References

  • Discovery of Potent and Novel Dual PARP/BRD4 Inhibitors for Efficient Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry.[Link]

  • Conjugated Thiophene-Fused Isatin Dyes through Intramolecular Direct Arylation. The Journal of Organic Chemistry.[Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC (NIH).[Link]

  • NIST Chemistry WebBook, SRD 69: Electron Impact Mass Spectrometry. National Institute of Standards and Technology.[Link]

Validation

Structural Validation of 2-(Bromomethyl)-5-Methylthiophene Products: X-ray Crystallography vs. NMR

Introduction: The Analytical Challenge of Thiophene Derivatives 2-(Bromomethyl)-5-methylthiophene is a highly reactive, electrophilic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Thiophene Derivatives

2-(Bromomethyl)-5-methylthiophene is a highly reactive, electrophilic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials (1)[1]. Because the compound itself is an unstable liquid prone to hydrolysis and polymerization, structural validation is predominantly performed on its downstream products—such as N-alkylated amines, Schiff bases, or metal complexes (2)[2].

For researchers and drug development professionals, confirming the exact three-dimensional architecture of these derivatives is non-negotiable. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) spectroscopy, detailing why SCXRD serves as the definitive standard for elucidating the stereochemistry and solid-state conformation of thiophene-derived products.

Expertise & Experience: Causality in Analytical Selection

When validating a newly synthesized 5-methylthiophen-2-ylmethyl derivative, researchers typically default to solution-state ^1^H and ^13^C NMR. While NMR provides excellent high-throughput data regarding molecular connectivity, it suffers from a critical limitation when applied to thiophene derivatives: rotational averaging .

In solution, the single bond connecting the thiophene ring to the core molecule undergoes rapid free rotation. Consequently, NMR yields a time-averaged signal that obscures the true dihedral angles and ground-state conformation, making it difficult to predict how the molecule will behave as a solid Active Pharmaceutical Ingredient (API) (3)[3].

In contrast, X-ray crystallography freezes the molecule in its crystal lattice. This allows for the precise measurement of the dihedral angle between the thiophene ring and adjacent functional groups—often revealing nearly planar conformations (e.g., ~14–15° dihedral angles in specific metallo-hydrazone complexes) that are invisible to NMR (4)[4]. Furthermore, SCXRD unambiguously identifies intermolecular interactions, such as π−π stacking between thiophene rings or hydrogen bonding, which dictate the physicochemical stability of the solid product. While Cryo-Electron Microscopy (Cryo-EM) is increasingly popular in structural biology, it lacks the atomic resolution required for small-molecule thiophene derivatives, leaving SCXRD as the dominant high-resolution technique (5)[5].

Comparative Performance Data

To objectively evaluate these techniques, the following table summarizes their quantitative and qualitative performance metrics for validating small-molecule thiophene derivatives.

Analytical ParameterSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)
Primary Output Absolute 3D atomic coordinates, bond lengths, and angles (6)[6]2D atomic connectivity and solution dynamics (5)[5]
Stereochemical Elucidation Definitive (determines absolute configuration via anomalous dispersion)Inferential (requires complex 2D NOESY/ROESY or chiral derivatization)
Conformational Data Exact solid-state conformation & dihedral angles (4)[4]Time-averaged solution-state conformation
Sample Requirements 0.1 – 0.5 mm high-quality single crystal1 – 5 mg dissolved in deuterated solvent
Data Collection Time 2 to 24 hours per crystal5 to 30 minutes per sample
Throughput Low to Medium (bottlenecked by crystallization)High (supports automated sample changers)

Experimental Protocols: A Self-Validating System

The trustworthiness of SCXRD relies entirely on the quality of the crystal and the rigor of the data refinement process. Below is a field-proven, self-validating methodology for synthesizing a derivative of 2-(bromomethyl)-5-methylthiophene and validating it via SCXRD.

Protocol 1: Synthesis and Crystallization

Self-Validation Check: Purity must be confirmed via Thin-Layer Chromatography (TLC) prior to crystallization; impurities disrupt the crystal lattice, leading to amorphous precipitates instead of diffracting crystals.

  • Alkylation: React 2-(bromomethyl)-5-methylthiophene (1.0 eq) with a primary amine (1.0 eq) in anhydrous dichloromethane (DCM). Causality: Potassium carbonate (1.5 eq) is added as an acid scavenger to neutralize the HBr byproduct, preventing the acid-catalyzed degradation of the sensitive thiophene ring. Stir at room temperature for 12 hours.

  • Purification: Filter the suspension to remove inorganic salts. Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the pure derivative as a solid.

  • Crystallization (Vapor Diffusion): Dissolve 10 mg of the purified derivative in 0.5 mL of DCM in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., n-hexane) (2)[2]. Causality: Vapor diffusion is chosen over solvent evaporation because it provides the slow, controlled supersaturation necessary to grow highly ordered single crystals without trapping solvent impurities.

  • Incubation: Seal the outer vial tightly and leave it undisturbed at 4°C for 48–72 hours. Causality: Low temperatures slow down the diffusion rate and nucleation kinetics, favoring the growth of fewer, larger single crystals over unusable microcrystals.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Select a crystal (~0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a nylon loop using perfluoropolyether oil. Causality: The oil acts as a cryoprotectant, freezing into a glass rather than a crystalline solid at low temperatures, preventing background diffraction rings.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a CMOS detector and a Mo-K α ( λ=0.71073 Å) radiation source (4)[4]. Cool the crystal to 100–120 K using a nitrogen stream. Causality: Cooling minimizes the thermal vibrations of the atoms, significantly improving the resolution of the diffraction pattern (6)[6].

  • Integration & Scaling: Collect the diffraction images and process them to integrate intensities. Causality: Empirical absorption corrections must be applied to account for the fact that X-rays are absorbed differently depending on the crystal's orientation, which is especially critical for bromine-containing derivatives due to bromine's high anomalous scattering (2)[2].

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL) (4)[4]. Refine all non-hydrogen atoms anisotropically.

  • Validation: Generate a Crystallographic Information File (CIF). Self-Validation Check: Run the CIF through the CheckCIF utility. This automated system ensures the derived structural model is chemically logical and free of crystallographic artifacts before it can be accepted for publication (6)[6].

Workflow Visualization

The following diagram illustrates the comparative workflow for processing 2-(bromomethyl)-5-methylthiophene derivatives, highlighting the divergence between solution-state (NMR) and solid-state (SCXRD) validation.

G N1 2-(Bromomethyl)-5-methylthiophene N2 Nucleophilic Substitution (Product Synthesis) N1->N2 Reactant N3 Crystallization (Vapor Diffusion) N2->N3 Purified Solid N5 NMR Spectroscopy (Solution Connectivity) N2->N5 Aliquot for NMR N4 SCXRD Analysis (Absolute 3D Structure) N3->N4 Single Crystal N6 Validated Derivative N4->N6 3D Coordinates N5->N6 2D Connectivity

Structural validation workflow for thiophene derivatives comparing SCXRD and NMR.

Conclusion

While NMR remains an indispensable tool for the rapid confirmation of molecular connectivity, it falls short of providing the absolute 3D structural certainty required in modern drug development. For products derived from 2-(bromomethyl)-5-methylthiophene, X-ray crystallography stands as the authoritative analytical technique. By locking the inherently flexible thiophene moiety into a crystal lattice, SCXRD delivers unparalleled insights into stereochemistry, dihedral planarity, and intermolecular packing—data that is critical for advancing a molecule from discovery to the clinic.

References

  • Portland Press - NMR in structure-based drug design. Available at: [Link]

  • Axios Research - 2-(Bromomethyl)-5-Methylthiophene - CAS - 59311-24-9. Available at: [Link]

  • NIH / PMC - Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Available at: [Link]

  • RSC Publishing - Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation. Available at:[Link]

  • Creative Biostructure - Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

Sources

Comparative

comparative toxicity of 2-(bromomethyl)-5-methylthiophene versus other halothiophenes

An in-depth technical comparison guide designed for researchers, toxicologists, and drug development professionals evaluating the safety and reactivity profiles of halogenated thiophene derivatives. Introduction: The Dua...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, toxicologists, and drug development professionals evaluating the safety and reactivity profiles of halogenated thiophene derivatives.

Introduction: The Dual Nature of Halothiophenes

Thiophene and its halogenated derivatives are foundational scaffolds in medicinal chemistry, frequently utilized to enhance the lipophilicity and metabolic stability of drug candidates. For instance, 2-(bromomethyl)-5-methylthiophene is a highly effective alkylating reagent used in the synthesis of complex therapeutics, such as dual PARP/BRD4 inhibitors[1].

However, the utility of halothiophenes is frequently offset by idiosyncratic toxicity, primarily hepatotoxicity and nephrotoxicity. The toxicological mechanisms diverge sharply based on the specific functional groups attached to the thiophene ring. This guide provides an objective, data-driven comparison of 2-(bromomethyl)-5-methylthiophene against standard halothiophenes (such as 2-bromothiophene and 3-bromothiophene), focusing on mechanistic pathways, quantitative toxicity metrics, and the self-validating experimental protocols required to profile them.

Mechanistic Divergence: Direct Alkylation vs. CYP450 Bioactivation

The core difference between 2-(bromomethyl)-5-methylthiophene and simple halothiophenes lies in the causality of their electrophilic reactivity. Toxicity in these compounds is driven by their ability to covalently bind to cellular macromolecules, but how they achieve this reactive state differs fundamentally.

Halothiophenes (e.g., 2-Bromothiophene, 3-Bromothiophene) These compounds are generally inert until they undergo metabolic activation. Cytochrome P450 (CYP450) enzymes in the liver oxidize the thiophene ring. Quantum chemical studies demonstrate that CYP450-catalyzed epoxidation is kinetically and thermodynamically favored over S-oxidation, with an activation barrier of ~13.23 kcal/mol compared to 14.75 kcal/mol for S-oxidation[2]. The resulting thiophene epoxides are highly electrophilic and rapidly form covalent adducts with cellular proteins, leading to oxidative stress. This mechanism mirrors the hepatotoxicity seen in withdrawn thiophene-containing drugs like tienilic acid, which undergoes CYP2C9-mediated oxidation to form reactive intermediates[3].

2-(Bromomethyl)-5-methylthiophene In stark contrast, this compound possesses a highly reactive benzylic-type bromomethyl group. It acts as an intrinsic, potent electrophile capable of undergoing rapid SN​2 nucleophilic substitution. It does not require CYP450 bioactivation to deplete intracellular glutathione (GSH) or alkylate DNA and proteins. This direct reactivity results in severe, immediate cytotoxicity at the site of contact and rapid systemic toxicity upon absorption.

ToxicityMechanisms A 2-(Bromomethyl)-5-methylthiophene C Direct SN2 Alkylation (No CYP450 Required) A->C B Simple Halothiophenes (e.g., 2-Bromothiophene) D CYP450 Bioactivation (Epoxidation/S-Oxidation) B->D E Macromolecule Adducts (DNA/Protein Damage) C->E F GSH Depletion (Oxidative Stress) C->F D->E D->F

Mechanistic divergence of thiophene toxicity: direct alkylation vs. metabolic activation.

Comparative Toxicity Data

To objectively evaluate these compounds, we must compare their acute toxicity metrics and primary hazard classifications. The table below synthesizes the quantitative and qualitative hazard data for these structural analogs.

CompoundPrimary Hazard ClassificationOral LD50 (Rat)Primary Toxicity MechanismTarget Organs
2-(Bromomethyl)-5-methylthiophene Severe Irritant / CorrosiveN/A (High Acute Toxicity)Direct SN​2 AlkylationSite of contact, Systemic
2-Bromothiophene Acute Tox. 3 (Oral/Dermal)200–250 mg/kg[4],[5]CYP450 BioactivationLiver, Skin, Eyes
3-Bromothiophene Acute Tox. 2 (Inhalation)< 300 mg/kg[6]CYP450 BioactivationLiver, Respiratory
Halothane (Reference)Hepatotoxin> 5000 mg/kgCYP450 Oxidation / ReductionLiver (Immune-mediated)[7]

Note: While halothane (a halogenated aliphatic reference) requires extensive CYP-catalyzed transformation to trifluoroacetyl chloride to induce immune-mediated hepatitis[7], bromothiophenes form direct reactive epoxides, and 2-(bromomethyl)-5-methylthiophene bypasses metabolism entirely.

Experimental Methodologies for Toxicity Profiling

To definitively separate direct alkylation toxicity from CYP450-dependent bioactivation, researchers must employ self-validating experimental systems. The following protocols detail how to establish this mechanistic divergence in a preclinical setting.

Protocol 1: In Vitro Hepatotoxicity Assay with CYP450 Modulation

Causality & Design Rationale: HepG2 cells are selected because they retain basal expression of human CYP450 enzymes. By pre-treating the cells with a broad-spectrum CYP450 suicide inhibitor, we create an internal control. If toxicity is mitigated by the inhibitor, the compound requires metabolic activation. If toxicity persists unabated, the compound is an intrinsic, direct-acting electrophile.

  • Cell Culture: Seed HepG2 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

  • CYP Modulation: Pre-treat half the experimental wells with 1-aminobenzotriazole (1 mM) for 2 hours to suppress metabolic activation. Leave the other half untreated as the metabolically competent control.

  • Compound Exposure: Dose the cells with varying concentrations (1 µM to 500 µM) of 2-(bromomethyl)-5-methylthiophene, 2-bromothiophene, and a vehicle control (0.1% DMSO). Incubate for 24 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

Protocol 2: Reactive Metabolite Trapping via LC-MS/MS

Causality & Design Rationale: Glutathione (GSH) is a ubiquitous intracellular nucleophile that neutralizes electrophilic toxicants. By running parallel incubations with and without NADPH (the obligate cofactor for CYP450), we isolate the mechanism of adduct formation. Direct alkylators will deplete GSH independently of NADPH, whereas bioactivated halothiophenes will only form GSH-epoxide adducts when NADPH is present.

  • Incubation Mixture: Prepare a 1 mL reaction containing human liver microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and 50 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM) to initiate CYP450 metabolism. Run a parallel control without NADPH to capture direct reactivity.

  • Termination: After 60 minutes at 37°C, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. For 2-bromothiophene, monitor for GSH adducts corresponding to the epoxide intermediate (expected only in the +NADPH group). For 2-(bromomethyl)-5-methylthiophene, monitor for the direct displacement of bromide by GSH (expected in both +/- NADPH groups).

ExperimentalWorkflow Start Compound Incubation (HepG2 or Microsomes) Path1 +/- CYP450 Inhibitor (Cell Viability Assay) Start->Path1 Path2 +/- NADPH with GSH (Metabolite Trapping) Start->Path2 Read1 MTT/LDH Readout (Cytotoxicity) Path1->Read1 Read2 LC-MS/MS Analysis (Adduct Identification) Path2->Read2 End Mechanistic Validation (Direct vs. Bioactivated) Read1->End Read2->End

Self-validating experimental workflow to distinguish intrinsic vs. metabolically acquired toxicity.

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Safety & Regulatory Compliance

Safety

2-(Bromomethyl)-5-methylthiophene proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanism. When handling and disposing of 2-(Bromomethyl)-5-methylthiophene , unders...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanism. When handling and disposing of 2-(Bromomethyl)-5-methylthiophene , understanding its molecular behavior is the prerequisite for operational safety.

This guide provides a self-validating, procedurally robust framework for the proper disposal of this compound, ensuring compliance, environmental stewardship, and the immediate safety of laboratory personnel.

Mechanistic Causality & Hazard Profile

2-(Bromomethyl)-5-methylthiophene is a highly reactive heteroaryl alkyl halide 1. The electron-donating nature of the thiophene ring stabilizes the transition state during nucleophilic substitution, rendering the benzylic-like carbon exceptionally electrophilic. This hyper-electrophilicity is the direct mechanistic cause of its potency as an alkylating agent and its severe lachrymatory (tear-inducing) and blistering effects on human tissue 2.

Because of this reactivity, disposing of unreacted, concentrated material directly into a mixed waste carboy is a critical operational failure. It can undergo uncontrolled exothermic alkylation with ambient waste solvents (e.g., amines, alcohols, or water), leading to the rapid evolution of hydrogen bromide (HBr) gas, thermal runaway, and potential container rupture 3.

Table 1: Physicochemical and Hazard Summary

Property / HazardData / ClassificationOperational Implication
Chemical Structure Halogenated HeterocycleMust be routed to Halogenated Waste streams to prevent incinerator damage 4.
Reactivity Potent Alkylating AgentExothermic reaction with nucleophiles; mandates quenching if concentrated 5.
Health Hazard Lachrymator / CorrosiveRequires a certified fume hood, face shield, and neoprene-over-nitrile gloves 2.
Degradation Products HBr, SOx, COxFire/spill scenarios require dry chemical extinguishers; avoid water 5.

Decision Logic for Waste Routing

Before disposing of 2-(Bromomethyl)-5-methylthiophene, you must assess its concentration. The workflow below dictates whether the material requires an active chemical quench or can be routed directly to bulk waste.

WasteWorkflow Start 2-(Bromomethyl)-5-methylthiophene Waste Generated Decision Concentration Assessment: Neat/Bulk vs. Dilute Solution? Start->Decision Neat Neat or Concentrated (>5% w/v) Decision->Neat Dilute Dilute Reaction Mixture (<5% w/v) Decision->Dilute Quench Nucleophilic Quench Protocol (e.g., Ethanolamine / NaOH) Neat->Quench HalogenCheck Does the solvent matrix contain halogens? (e.g., DCM) Dilute->HalogenCheck Quench->HalogenCheck HaloWaste Halogenated Organic Waste Stream HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Stream HalogenCheck->NonHaloWaste No

Decision matrix for the safe quenching and segregation of 2-(Bromomethyl)-5-methylthiophene waste.

Protocol A: In-Situ Quenching of Concentrated Waste

Self-Validating Mechanism: By intentionally reacting the electrophile with a sacrificial nucleophile under controlled thermodynamic conditions, we exhaust its alkylating potential. The protocol is self-validating because it requires analytical confirmation (TLC) before the waste is cleared for bulk disposal.

  • Step 1: Preparation & Isolation. Conduct all operations in a certified fume hood. Ensure no incompatible chemicals (e.g., strong oxidizers) are present in the workspace.

  • Step 2: Solvent Dilution. Transfer the concentrated 2-(bromomethyl)-5-methylthiophene into a round-bottom flask. Dilute with an inert, miscible solvent (e.g., THF or Isopropanol) to achieve a concentration of <5% w/v.

    • Causality: Dilution increases the thermal mass of the system, acting as a heat sink to absorb the energy of the impending exothermic reaction.

  • Step 3: Thermal Control. Submerge the flask in an ice-water bath (0–5 °C).

  • Step 4: Nucleophilic Addition. Slowly, dropwise, add an excess (2-3 equivalents) of a quenching agent. A 1M solution of NaOH in methanol, or a secondary amine like diethanolamine, is highly effective.

    • Causality: The amine or hydroxide outcompetes other potential nucleophiles, converting the reactive bromide into a stable thioether/amine derivative or alcohol, while liberating benign bromide ions.

  • Step 5: Agitation and Validation. Remove the ice bath and let the mixture stir at room temperature for 2–4 hours. Validate the complete consumption of the starting material using Thin Layer Chromatography (TLC). Do not proceed until the starting material spot is completely absent.

  • Step 6: Final Disposal. Once analytically validated, the neutralized mixture is no longer an alkylating hazard and can be safely transferred to the appropriate liquid organic waste carboy.

Protocol B: Routine Segregation and Containerization

Causality: Halogenated solvents are significantly more expensive to process because their incineration produces corrosive halogen acids. Mixing them with non-halogenated waste ruins the entire batch, driving up institutional costs and environmental impact 4.

  • Step 1: Segregation. Ensure the waste carboy is explicitly labeled "Halogenated Organic Waste."

  • Step 2: Compatibility Check. Never use aluminum containers for halogenated or basic waste. Halogenated compounds can react with aluminum to generate Lewis acids (e.g., AlCl3/AlBr3), which catalyze further violent decomposition and hydrogen gas evolution, leading to catastrophic container rupture [[3]](). Use High-Density Polyethylene (HDPE) or coated glass containers.

  • Step 3: Headspace Management. Fill waste containers to no more than 80% capacity.

    • Causality: Leaving 20% headspace accommodates vapor pressure expansion due to ambient temperature fluctuations, preventing structural failure of the container.

  • Step 4: Defacing & Labeling. If reusing an empty chemical bottle for waste collection, the original label must be completely defaced 4. Apply a standardized EPA-compliant Hazardous Waste label detailing the exact constituents and their approximate percentages.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • 3-thenyl bromide Procedure. Organic Syntheses.[Link]

  • Benzyl Bromide Hazard Summary. State of New Jersey Department of Health.[Link]

  • Lessons Learned—Aluminum Waste Container Rupture. ACS Chemical Health & Safety.[Link]

Sources

Handling

Personal protective equipment for handling 2-(Bromomethyl)-5-methylthiophene

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with a rigorous, self-validating protocol for handling 2-(Bromomethyl)-5-methylthiophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with a rigorous, self-validating protocol for handling 2-(Bromomethyl)-5-methylthiophene .

Handling highly reactive halogenated thiophenes requires an absolute commitment to safety, grounded in a deep mechanistic understanding of the chemical's behavior. This guide moves beyond basic safety data sheets to explain the causality behind each required piece of personal protective equipment (PPE) and operational step, ensuring your laboratory practices are both scientifically sound and strictly compliant with federal safety standards.

Chemical Profile & Quantitative Data

Before designing a safety protocol, we must establish the physical and chemical parameters of the substance.

PropertyValue
Chemical Name 2-(Bromomethyl)-5-methylthiophene
CAS Number 59311-24-9[1]
Molecular Formula C₆H₇BrS
Molecular Weight 191.09 g/mol [1]
Primary Hazards Severe Lachrymator, Potent Alkylating Agent, Corrosive
Storage Conditions 2–8 °C (or -20 °C for long-term), under inert gas (Ar/N₂), strictly moisture-free

The Causality of Hazards: Why is it Dangerous?

In advanced drug development, 2-(Bromomethyl)-5-methylthiophene is frequently utilized as a potent electrophile to synthesize complex molecules, such as[2]. However, the exact mechanism that makes it synthetically valuable also makes it exceptionally hazardous to human health.

  • Potent Alkylating Agent: The molecule features a highly reactive carbon-bromine bond adjacent to an aromatic thiophene ring (a thenyl bromide). It undergoes rapid bimolecular nucleophilic substitution (Sₙ2). If exposed to human tissue, it indiscriminately alkylates nucleophilic sites on proteins and DNA, leading to severe cellular toxicity and potential mutagenic effects.

  • Severe Lachrymator: Bromomethyl compounds are notoriously sensitive to moisture. Ambient humidity in the air—or the moisture in your eyes and respiratory tract—rapidly hydrolyzes the bromomethyl group, releasing hydrogen bromide (HBr) gas . This makes the compound a [3], causing debilitating tearing, corneal damage, and chemical burns to the mucous membranes.

HazardLogic A 2-(Bromomethyl)-5-methylthiophene B Moisture Exposure A->B Air/Water C Tissue Contact A->C Direct D Hydrolysis to HBr Gas (Lachrymator) B->D E SN2 Alkylation (Protein/DNA Damage) C->E F Fume Hood & Respirator D->F Mitigation G Double Gloves & Apron E->G Mitigation

Fig 1: Mechanistic hazard pathways and corresponding PPE mitigation strategies.

Mandatory PPE Framework

According to the[4], hazard assessments dictate specific protective barriers for highly reactive lachrymators. You must not rely on standard laboratory attire.

  • Hand Protection (Double-Gloving): Standard latex gloves offer zero resistance to halogenated organics. You must use heavy-duty Butyl rubber gloves or double-don Nitrile gloves . Causality: The outer nitrile glove acts as a sacrificial barrier. If a drop of the reagent touches the outer glove, it must be immediately removed and replaced to prevent the chemical from permeating through to the inner glove and reaching the skin.

  • Eye and Face Protection: Because HBr vapors can easily bypass standard safety glasses, unvented chemical splash goggles paired with an 8-inch full-face shield are mandatory.

  • Body Protection: A flame-resistant (FR) laboratory coat with tightly fitted cuffs, supplemented by a chemical-resistant neoprene or Tyvek apron to protect the torso from accidental spills.

  • Respiratory Protection: All operations must be confined to a certified chemical fume hood. If a spill occurs outside the hood, a NIOSH-approved full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges is required to neutralize the HBr off-gassing.

Operational Handling Protocol

Drawing upon guidelines from [5], the following self-validating protocol ensures safe handling by isolating the reagent from ambient moisture and personnel.

Step 1: Environmental Validation Before bringing the chemical out of cold storage, verify that your chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Ensure the sash is pulled down to the lowest workable height to act as a physical blast/splash shield.

Step 2: Inert Atmosphere Setup Because the compound degrades into HBr upon contact with air, it must be handled under an inert atmosphere. Purge your reaction vessel with dry Argon or Nitrogen.

Step 3: Reagent Transfer Do not pour this chemical. Use a dry, gas-tight glass syringe equipped with a stainless steel needle to transfer the liquid. Flush the syringe with Argon three times prior to drawing up the 2-(Bromomethyl)-5-methylthiophene. This prevents moisture from entering the stock bottle.

Step 4: Execution & Monitoring Add the reagent dropwise to your reaction mixture. Alkylation reactions can be highly exothermic. Monitor the internal temperature closely and maintain the reaction flask in a cooling bath (e.g., ice/water or dry ice/acetone) to prevent thermal runaway and excessive vaporization.

Workflow S1 1. Fume Hood Setup Verify 80-100 fpm Flow S2 2. PPE Donning Double Gloves, Face Shield S1->S2 S3 3. Inert Transfer Syringe under N2/Ar S2->S3 S4 4. Reaction Execution Monitor Exotherm S3->S4 S5 5. Chemical Quenching 10% Sodium Thiosulfate S4->S5 S6 6. Waste Segregation Halogenated Stream S5->S6

Fig 2: Step-by-step operational workflow for handling reactive bromomethyl compounds.

Spill Response & Disposal Plan

If a spill occurs, do not attempt to wipe it up immediately with dry paper towels, as this will simply spread the lachrymator and increase the surface area for HBr off-gassing.

Decontamination (Quenching): The goal is to chemically destroy the reactive electrophile. Carefully cover the spill with a mild nucleophilic solution, such as 5-10% aqueous sodium thiosulfate or a dilute ethanolamine solution.

  • Causality: The thiosulfate ion (S₂O₃²⁻) is a powerful nucleophile that will rapidly react with the bromomethyl group via Sₙ2, displacing the bromide and forming a stable, non-volatile, and non-lachrymatory Bunte salt.

Waste Disposal: Once the reaction is quenched (allow at least 15–30 minutes), absorb the neutralized liquid with an inert absorbent pad or vermiculite. Place all contaminated materials, including the sacrificial outer gloves and empty reagent bottles, into a clearly labeled, sealable container designated for Halogenated Organic Waste . Never mix this waste stream with strong oxidizers or acids.

References

  • Haz-Map Database. "Bromomethyl methyl ether - Hazardous Agents (Lachrymator Classifications)." Haz-Map. Available at:[Link]

  • Wang, et al. "Discovery of Potent and Novel Dual PARP/BRD4 Inhibitors for Efficient Treatment of Pancreatic Cancer." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR Part 1910 Subpart I -- Personal Protective Equipment (§ 1910.132)." eCFR. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Washington, D.C., 2011. Available at:[Link]

Sources

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